Sec-butyl-n-butyl-amine
Description
BenchChem offers high-quality Sec-butyl-n-butyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sec-butyl-n-butyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-butan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZXRLJDNKCYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399716 | |
| Record name | N-(Butan-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-67-1 | |
| Record name | N-(Butan-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis of N-Butylbutan-2-amine: A Technical Guide
Target Molecule: N-Butylbutan-2-amine (N-sec-butyl-n-butylamine) CAS Number: 13324-21-5 (Hydrochloride salt: 5332-84-3) Molecular Formula: C₈H₁₉N Molecular Weight: 129.25 g/mol
Executive Summary
The synthesis of secondary amines such as N-butylbutan-2-amine presents a classic challenge in organic chemistry: controlling mono-alkylation while managing steric hindrance at the α-carbon. This molecule features a chiral center at the 2-position of the butyl chain, introducing stereochemical considerations if enantiopurity is required.
This guide outlines three distinct synthesis pathways, selected for their reliability, scalability, and chemical purity.
-
Reductive Amination: The industry standard for reliability and mild conditions.
-
Hydrogen Borrowing (Catalytic N-Alkylation): A modern, atom-economic "green" route using alcohols.
-
Amide Reduction: The high-fidelity pathway for avoiding over-alkylation.[1]
Pathway 1: Reductive Amination (The Industry Standard)
Principle: This pathway involves the condensation of 2-butanone (methyl ethyl ketone) with n-butylamine to form an imine intermediate, which is subsequently reduced in situ to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity for imines over ketones, minimizing side reactions.
Reaction Scheme
Experimental Protocol
-
Reagents:
-
2-Butanone (1.0 equiv)
-
n-Butylamine (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (1.4 equiv)
-
Acetic Acid (1.0 equiv, optional catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
-
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve 2-butanone (10 mmol) and n-butylamine (12 mmol) in DCE (50 mL).
-
Imine Formation: Stir at room temperature for 30 minutes. If reaction kinetics are slow, add acetic acid (10 mmol) to catalyze imine formation.
-
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of the ketone via TLC or GC-MS.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify the crude oil via fractional distillation (approx. BP 145–150°C at 760 mmHg) or flash chromatography (DCM/MeOH/NH₄OH).
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of reductive amination showing imine formation followed by selective hydride reduction.
Pathway 2: Transition-Metal Catalyzed Hydrogen Borrowing
Principle: This "green chemistry" approach couples an alcohol with an amine using a transition metal catalyst (Ir, Ru). The catalyst temporarily dehydrogenates the alcohol to a carbonyl (activating it), which condenses with the amine to form an imine.[2] The catalyst then returns the "borrowed" hydrogen to reduce the imine to the final amine.
Advantage: Water is the only byproduct.
Reaction Scheme
Experimental Protocol
-
Reagents:
-
2-Butanol (1.0 equiv) - Note: Secondary alcohols are less reactive than primary; higher temps may be needed.
-
n-Butylamine (1.2 equiv)
-
Catalyst: [Cp*IrCl₂]₂ (1.0 mol%) or [Ru(p-cymene)Cl₂]₂ (1.0 mol%) with a phosphine ligand.
-
Base: NaHCO₃ or KOtBu (10-50 mol%)
-
Solvent: Toluene or neat (solvent-free).
-
-
Step-by-Step Methodology:
-
Setup: In a pressure tube or autoclave, combine 2-butanol (10 mmol), n-butylamine (12 mmol), [Cp*IrCl₂]₂ (0.05 mmol), and NaHCO₃ (1 mmol).
-
Reaction: Seal the vessel and heat to 110°C for 24 hours. The closed system is crucial to prevent the escape of the volatile amine and to maintain the hydrogen balance.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Isolate the product via fractional distillation.
-
Catalytic Cycle (DOT Visualization)
Figure 2: The "Hydrogen Borrowing" cycle where the catalyst shuttles hydrogen from the alcohol to the imine.[2][3]
Pathway 3: Amide Reduction (High Purity Route)
Principle: To absolutely guarantee mono-alkylation and avoid the formation of tertiary amines (a common side-reaction in direct alkylation), the amine is first acylated to form a stable amide, which is then reduced.
Reaction Scheme
-
Acylation:
-
Reduction:
Experimental Protocol
-
Step 1: Acylation
-
Dissolve sec-butylamine (10 mmol) and Triethylamine (11 mmol) in dry DCM (30 mL) at 0°C.
-
Add butyryl chloride (10 mmol) dropwise.
-
Stir for 2 hours. Wash with water, 1M HCl, and brine. Dry and concentrate to yield the amide intermediate.
-
-
Step 2: Reduction
-
Suspend LiAlH₄ (20 mmol) in dry THF (50 mL) under Argon at 0°C.
-
Add the crude amide (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.
-
Reflux for 4–6 hours.
-
Fieser Workup: Cool to 0°C. Carefully add: 0.8 mL water, 0.8 mL 15% NaOH, 2.4 mL water.
-
Filter the white precipitate. Concentrate the filtrate to obtain the pure amine.
-
Comparative Data Analysis
| Parameter | Reductive Amination | Hydrogen Borrowing | Amide Reduction |
| Atom Economy | Moderate (Borate waste) | High (Water byproduct) | Low (Aluminum salts) |
| Reaction Conditions | Mild (RT) | Harsh (110°C, Pressure) | Harsh (Reflux, Pyrophoric) |
| Selectivity | High (with NaBH(OAc)₃) | High (Catalyst dependent) | Very High (No over-alkylation) |
| Scalability | Excellent | Good | Moderate (Safety limits) |
| Cost | Low | High (Catalyst cost) | Moderate |
Safety & Handling
-
Flammability: N-Butylbutan-2-amine is a flammable liquid (Flash point approx. 20–30°C). Ground all equipment.
-
Toxicity: Amines are corrosive and skin irritants. Use nitrile gloves and work in a fume hood.
-
LiAlH₄: Extreme fire hazard. Reacts violently with water. Use Class D extinguishers.
References
-
Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Hydrogen Borrowing Review: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[2][4] Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link
-
General Amine Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
-
Iridium Catalysis: Fujita, K. I., Li, Z., Ozeki, N., & Yamaguchi, R. (2003). "N-Alkylation of Amines with Alcohols Catalyzed by a Cp*Ir Complex." Tetrahedron Letters, 44(13), 2687–2690. Link
Sources
Technical Monograph: N-(sec-Butyl)-1-butanamine (CAS 4444-67-1)
[1][2]
Executive Summary
N-(sec-Butyl)-1-butanamine (CAS 4444-67-1), also known as N-butylbutan-2-amine, represents a critical class of unsymmetrical secondary amines.[1] Characterized by the presence of both a linear n-butyl chain and a branched sec-butyl group, this compound bridges the gap between sterically unhindered nucleophiles and bulky, hindered bases.[1] Its unique steric profile makes it a valuable intermediate in the synthesis of pharmaceutical actives, corrosion inhibitors, and switchable surfactants. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and applications in drug development.
Chemical Identity & Physicochemical Profile
The asymmetry of N-(sec-butyl)-1-butanamine introduces a chiral center at the C2 position of the sec-butyl chain, resulting in a racemic mixture (R/S) in standard synthesis.[1] This chirality, combined with the differential steric bulk of its substituents, influences its binding affinity and metabolic stability in medicinal chemistry applications.
Structural Visualization
The following diagram illustrates the chemical structure and the steric environment of the nitrogen center.
Physicochemical Data Table
Note: Experimental data for this specific mixed isomer is rare. Values marked with () are predicted based on structure-activity relationships (SAR) with di-n-butylamine and di-sec-butylamine.*[1]
| Property | Value / Description | Source/Note |
| CAS Number | 4444-67-1 | Registry |
| IUPAC Name | N-butylbutan-2-amine | Standard |
| Molecular Formula | C₈H₁₉N | - |
| Molecular Weight | 129.24 g/mol | Calculated |
| Boiling Point | ~145–150 °C | Predicted* (Analogous to Di-n-butylamine: 159°C) |
| Density | ~0.74–0.76 g/mL | Predicted* |
| pKa (Conjugate Acid) | ~10.8–11.0 | Typical for dialkylamines |
| Solubility | Soluble in organic solvents; limited water solubility | Hydrophobic C8 character |
| Appearance | Colorless liquid | Amine odor |
Synthetic Methodologies
The most robust and industrially scalable route to N-(sec-butyl)-1-butanamine is Reductive Amination .[1] This pathway minimizes the formation of tertiary amine byproducts (over-alkylation) common in direct alkylation methods.
Protocol: Reductive Amination of 2-Butanone with n-Butylamine
Objective: Synthesize N-(sec-butyl)-1-butanamine via the formation of an imine intermediate followed by in-situ reduction.[1]
Reagents
-
Substrate A: 2-Butanone (Methyl Ethyl Ketone, MEK) [1.0 eq][1]
-
Substrate B: n-Butylamine [1.0–1.1 eq][1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Hydrogen (H₂) with Pt/C catalyst.
-
Solvent: Dichloroethane (DCE) or Ethanol (for catalytic hydrogenation).
-
Acid Catalyst: Acetic Acid (glacial, catalytic amount).
Step-by-Step Workflow
-
Imine Formation:
-
Charge a reaction vessel with n-butylamine (1.0 eq) and DCE (0.5 M concentration).
-
Add 2-butanone (1.0 eq) dropwise at 0°C.[1]
-
Add Acetic Acid (0.1 eq) to catalyze imine formation.
-
Stir at room temperature for 1–2 hours. Checkpoint: Monitor by IR for disappearance of C=O stretch (1715 cm⁻¹) and appearance of C=N stretch (~1640 cm⁻¹).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise to control exotherm. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over ketones.[1]
-
Allow to warm to room temperature and stir overnight (12–16 hours).
-
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Combine organic layers and wash with brine.[2]
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Perform fractional distillation under reduced pressure to isolate the pure amine.
-
Alternative: Column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).
-
Synthetic Pathway Diagram[1]
Reactivity & Mechanistic Insights[1][9]
Steric Hindrance & Nucleophilicity
N-(sec-butyl)-1-butanamine occupies a "Goldilocks" zone in amine chemistry:
-
vs. Di-n-butylamine: The sec-butyl group introduces branching at the
-carbon.[1] This increases steric hindrance slightly, reducing the rate of reaction with bulky electrophiles compared to the di-linear analog.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
vs. Di-sec-butylamine: It is significantly less hindered than di-sec-butylamine, retaining higher nucleophilicity.[1]
This balance allows it to be used as a scavenger amine that is selective for unhindered electrophiles (e.g., primary alkyl halides) while reacting sluggishly with hindered centers.
Chiral Implications
Because the commercial synthesis typically yields a racemate, the compound exists as a mixture of (R)-N-(sec-butyl)butan-1-amine and (S)-N-(sec-butyl)butan-1-amine.[1] In drug development, enantioselective synthesis using chiral amine transaminases or chiral hydrogenation catalysts would be required if the chiral center interacts with a protein binding pocket.
Applications in Drug Development
Researchers utilize CAS 4444-67-1 primarily as a building block for modifying the physicochemical properties of drug candidates (LogP and pKa modulation).[1]
-
Lipophilicity Tuning: The C8 carbon skeleton provides significant hydrophobicity (LogP ~2.8–3.0), useful for increasing the blood-brain barrier (BBB) permeability of polar pharmacophores.
-
Metabolic Stability: The branching at the sec-butyl position hinders cytochrome P450-mediated
-oxidation (dealkylation) at that specific site, potentially extending the half-life of the drug compared to an N-n-butyl analog.[1] -
Corrosion Inhibition: Beyond pharma, its ability to form protective monolayers on metals makes it a candidate for protecting synthesis equipment in acidic environments.
Safety & Handling (GHS Classification)
Based on standard hazard profiles for dialkylamines.
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[1][3] |
| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled.[3] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[3][4] |
Handling Protocol:
-
Always manipulate in a fume hood.
-
Wear chemical-resistant gloves (Nitrile or Neoprene) and safety goggles.[1]
-
Store away from oxidizing agents and acids.
References
-
Biosynth. N-(Sec-butyl)-1-butanamine Product Data. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4133797, (Butan-2-yl)(butyl)amine. Retrieved from .[3]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General protocol reference).
-
BenchChem. Sec-butyl-n-butyl-amine Synthesis and Properties. Retrieved from .
-
GuideChem. Safety Data Sheet (SDS) for sec-Butylamine derivatives. Retrieved from .
sec-butyl-n-butyl-amine solubility in organic solvents
An In-Depth Technical Guide on the Solubility Profile of sec-Butyl-n-butylamine[1]
Executive Summary & Chemical Identity
Target Compound: N-butylbutan-2-amine
Common Name: sec-Butyl-n-butylamine
CAS Number: 4444-67-1
Molecular Formula: C
This guide provides a technical analysis of the solubility characteristics of sec-butyl-n-butylamine, a secondary aliphatic amine utilized as a critical intermediate in the synthesis of agrochemicals, rubber accelerators, and pharmaceutical ligands.[2] Unlike its symmetric isomer (di-n-butylamine), this compound possesses a chiral center at the sec-butyl group, introducing steric asymmetry that subtly influences its solvation shell and reactivity profile.[1][2]
Researchers and process engineers should view this molecule as highly lipophilic with pH-dependent aqueous solubility .[1][3] Its utility in organic synthesis relies heavily on selecting the correct solvent system to maximize reaction kinetics while minimizing workup volume.[1][3]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of sec-butyl-n-butylamine, one must understand the competition between its hydrophobic alkyl chains and its hydrophilic amine functionality.[1][2]
Structural Drivers
-
Lipophilicity (Dominant Force): The molecule contains eight carbon atoms divided into an n-butyl chain (linear, flexible) and a sec-butyl chain (branched, steric bulk).[1][3] This high carbon-to-nitrogen ratio (8:[1]1) dictates that Van der Waals forces dominate its interaction potential, making it miscible with non-polar organic solvents.[1][3]
-
Hydrogen Bonding (Secondary Force): As a secondary amine, it has one N-H donor and one lone pair acceptor.[1][3] This allows for hydrogen bonding with protic solvents (alcohols, water) but prevents the formation of the extensive H-bond networks seen in primary amines.[2]
-
Steric Hindrance: The branching at the alpha-carbon of the sec-butyl group slightly reduces the accessibility of the nitrogen lone pair compared to di-n-butylamine, marginally increasing solubility in sterically demanding solvents by reducing aggregation.[2]
Solubility Landscape: Solvent Class Analysis
The following data summarizes the solubility behavior of sec-butyl-n-butylamine across major solvent classes.
Table 1: Solubility Profile & Solvent Selection Guide
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight | Application Utility |
| Non-Polar | Hexane, Heptane, Toluene | Miscible | Dominated by London dispersion forces.[1] The C8 alkyl backbone interacts favorably with aliphatic/aromatic hydrocarbons.[1][3] | Ideal for extractions and non-polar reaction media (e.g., reductive amination).[1][3] |
| Polar Aprotic | DCM, THF, Ethyl Acetate | Miscible | Dipole-dipole interactions stabilize the amine.[2][3] DCM is particularly effective due to its high density and solubilizing power.[1][3] | Standard solvents for acylation or alkylation reactions.[1][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The amine nitrogen accepts H-bonds from the solvent -OH.[2] | Preferred for homogenous catalytic hydrogenation or crystallization.[1][3] |
| Aqueous | Water (Neutral pH) | Sparingly Soluble | The hydrophobic effect forces phase separation.[3] Estimated solubility <5 g/L (similar to di-n-butylamine).[1][3][4] | Poor solvent for reaction; excellent for biphasic washing to remove inorganic salts.[1][3] |
| Acidic Aqueous | 1M HCl, 1M H2SO4 | Soluble | Protonation of the nitrogen forms the ammonium salt ( | Critical for "Acid-Base Extraction" purification workflows.[1][3] |
Critical Note: While specific saturation limits for CAS 4444-67-1 are rare in literature, its behavior is nearly identical to di-n-butylamine (CAS 111-92-2) , which has a water solubility of ~4.05 g/L at 25°C. Process engineers can safely use di-n-butylamine data as a conservative proxy for solubility modeling.[1]
Experimental Protocols: Determination & Handling
Since exact solubility data can vary by temperature and purity, the following self-validating protocols allow you to determine the precise solubility limit for your specific batch conditions.
Protocol A: Visual Cloud Point Titration (Rapid Screening)
Use this method to quickly estimate solubility limits in a new solvent system.[3]
-
Preparation: Add 1.0 mL of sec-butyl-n-butylamine to a chemically resistant glass vial (borosilicate).
-
Titration: Add the target solvent in 100 µL aliquots while stirring magnetically at 500 RPM.
-
Observation:
-
Calculation: If phase separation occurs at volume
, the solubility limit is roughly .[1][3]
Protocol B: Gravimetric Saturation Analysis (High Precision)
Use this method for generating data for regulatory filing or critical process parameters.[1][3]
-
Saturation: Add excess sec-butyl-n-butylamine to 10 mL of the solvent in a sealed flask.
-
Equilibration: Shake at a controlled temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required for solvent resistance).
-
Evaporation: Tared weight of a drying dish (
). Pipette 5.0 mL of filtrate into the dish. Evaporate solvent under vacuum/nitrogen stream.[1][3] -
Weighing: Weigh the residue (
). -
Calculation:
Strategic Workflow: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting the optimal solvent based on the intended chemical application.
Figure 1: Decision matrix for solvent selection based on process requirements.[1]
Safety & Handling (E-E-A-T Compliance)
-
Flammability: As a C8 amine, expect a flash point between 25°C and 40°C (Class 3 Flammable Liquid).[1][3] Always handle in a fume hood away from ignition sources.[1][3]
-
Corrosivity: Secondary amines are caustic.[1][3] Use nitrile or neoprene gloves.[1][3] Avoid latex, which can be permeable to aliphatic amines.[1][2][3]
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO
(carbamate formation).[1][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4133797, N-butylbutan-2-amine.[1][3] Retrieved from [Link][1][3]
Sources
Methodological & Application
alkylation of sec-butylamine with n-butyl bromide
An Application Note and Protocol for the Selective N-Alkylation of sec-Butylamine with n-Butyl Bromide
Introduction
The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed protocol for the synthesis of N-butyl-sec-butylamine via the direct . The core of this process is a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl bromide.[2]
A primary challenge in the N-alkylation of primary and secondary amines is controlling the reaction's selectivity. The secondary amine product is often more nucleophilic than the primary amine reactant, which can lead to a subsequent alkylation event, yielding an undesired tertiary amine byproduct (N,N-di-n-butyl-sec-butylamine).[3] Further reaction can produce a quaternary ammonium salt. This protocol is designed to maximize the yield of the desired secondary amine, N-butyl-sec-butylamine, by employing strategies to mitigate over-alkylation.
Reaction Mechanism and Scientific Principles
The reaction proceeds via a classical SN2 mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of sec-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of n-butyl bromide that is bonded to the bromine atom. This attack occurs from the backside, leading to the displacement of the bromide ion.
-
Proton Transfer: The initial product is a protonated secondary amine, N-butyl-sec-butylammonium bromide. A base is required in the reaction mixture to neutralize this acidic species. This deprotonation regenerates a neutral secondary amine, which is crucial for the reaction's progression. However, this product is also nucleophilic and can compete with the starting sec-butylamine for the remaining n-butyl bromide.[1]
-
Controlling Selectivity: To favor the desired mono-alkylation, this protocol employs two key strategies:
-
Stoichiometry Control: Using an excess of the initial nucleophile, sec-butylamine, increases the statistical probability that n-butyl bromide will react with the primary amine rather than the secondary amine product.
-
Controlled Addition: The slow, dropwise addition of the alkylating agent (n-butyl bromide) maintains its low concentration throughout the reaction, further discouraging the second alkylation step.[2] More advanced methods can utilize specific bases, such as cesium carbonate or cesium hydroxide, which have been shown to promote selective mono-alkylation.[4]
-
Experimental Protocol
This protocol details the synthesis of N-butyl-sec-butylamine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| sec-Butylamine | C₄H₁₁N | 73.14[5] | 150 | 10.97 g (15.1 mL) | Nucleophile (Reactant) |
| n-Butyl bromide | C₄H₉Br | 137.02 | 50 | 6.85 g (5.4 mL) | Electrophile (Reactant) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 75 | 10.37 g | Base |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | 150 mL | Solvent |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | ~200 mL | Extraction Solvent |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | ~50 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |
| Round-bottom flask (500 mL) | - | - | - | 1 | Reaction Vessel |
| Addition Funnel (125 mL) | - | - | - | 1 | Reagent Addition |
| Magnetic Stirrer and Stir Bar | - | - | - | 1 | Agitation |
| Condenser | - | - | - | 1 | Reflux/Inert Atmosphere |
| Nitrogen or Argon gas supply | N₂ or Ar | - | - | - | Inert Atmosphere |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Ensure all glassware is dry. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Loading: Under a positive pressure of inert gas, add acetonitrile (150 mL), sec-butylamine (10.97 g, 15.1 mL), and anhydrous potassium carbonate (10.37 g) to the flask. Stir the resulting suspension.
-
Addition of Alkylating Agent: Dissolve n-butyl bromide (6.85 g, 5.4 mL) in 20 mL of acetonitrile in an addition funnel. Add the n-butyl bromide solution dropwise to the stirred suspension in the flask over approximately 30-45 minutes. Maintain the temperature of the reaction mixture near 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of n-butyl bromide and the formation of the product.
-
Work-up:
-
Filter the reaction mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel. Add 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will likely contain unreacted sec-butylamine and the desired N-butyl-sec-butylamine. Purify the crude liquid by fractional distillation to isolate the product. The boiling point of the parent compound, n-butylamine, is 78°C.[6] The product will have a higher boiling point.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-butyl-sec-butylamine.
Characterization of N-butyl-sec-butylamine
The final product should be characterized to confirm its identity and purity.
-
Molecular Formula: C₈H₁₉N
-
Molar Mass: 129.24 g/mol [7]
-
¹H NMR: The spectrum is expected to show characteristic signals for the n-butyl and sec-butyl groups. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
-
IR Spectroscopy: A characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 129, confirming the molecular weight of the product.
Safety Precautions
It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
sec-Butylamine: Highly flammable liquid and vapor.[8] It is corrosive and causes severe skin burns and eye damage.[8][9] It is harmful if swallowed or inhaled.[9]
-
n-Butyl bromide: Flammable liquid and vapor. It is an alkylating agent and should be handled with care.
-
Potassium Carbonate: May cause skin and eye irritation.
-
Acetonitrile: Flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin.
-
General Handling: Grounding procedures should be followed to prevent static discharge.[10] Ensure that eyewash stations and safety showers are readily accessible.[11] In case of exposure, immediately flush the affected area with water and seek medical attention.[8][11]
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or loss of product during work-up.
-
Solution: Extend the reaction time. Ensure the reaction goes to completion by monitoring with TLC/GC. Be careful during extractions to prevent loss of product in the aqueous layer.
-
-
Formation of Tertiary Amine:
-
Cause: Over-alkylation due to high concentration of n-butyl bromide or elevated temperature.
-
Solution: Ensure slow, dropwise addition of n-butyl bromide at a low temperature. Confirm that a sufficient excess of sec-butylamine was used.
-
-
Reaction Does Not Start:
-
Cause: Inactive reagents or insufficient mixing.
-
Solution: Use freshly distilled reagents. Ensure the potassium carbonate is finely powdered and the stirring is vigorous enough to maintain a good suspension.
-
References
-
LookChem. (n.d.). n-BUTYLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Retrieved from [Link]
-
Material Safety Data Sheet. (2016). sec-Butylamine. Retrieved from [Link]
-
Carreira, E. M., & Kulesza, A. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 24(9), 1797–1802. [Link]
-
Taylor & Francis Online. (n.d.). N-butylamine – Knowledge and References. Retrieved from [Link]
- Salvatore, R. N., & Nagle, A. S. (2002). U.S. Patent No. 6,423,871B1. Washington, DC: U.S. Patent and Trademark Office.
-
INCHEM. (n.d.). ICSC 0401 - sec-BUTYLAMINE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of mono-sec-butylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Di-sec-butylamine. PubChem. Retrieved from [Link]
-
Slideshare. (n.d.). Sec-butylamine Synthesis and Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Isobutyl-sec-butylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104262165A - Preparation method of n-butylamine.
-
Wikipedia. (n.d.). sec-Butylamine. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). sec-Butylamine. SpectraBase. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). sec-Butylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2014). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Retrieved from [Link]
-
Sciencemadness.org. (2007). Tert-butyl alkylation with t-BuBr. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
- Google Patents. (n.d.). CN102633648B - Preparation method of n-butylamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 6. manavchem.com [manavchem.com]
- 7. DI-Sec-butylamine | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 0401 - sec-BUTYLAMINE [inchem.org]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
Application Note: A Validated GC-MS Method for the Purity Assessment of Sec-butyl-n-butyl-amine
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of sec-butyl-n-butyl-amine purity. Due to the inherent challenges in the chromatographic analysis of volatile and polar short-chain amines, this protocol employs a robust derivatization strategy to ensure sharp peak shapes, high sensitivity, and accurate quantification.[1][2][3] The methodology outlined herein is designed for researchers, scientists, and drug development professionals requiring a reliable system for quality control and impurity profiling of sec-butyl-n-butyl-amine. All procedural steps are explained with a rationale grounded in established analytical principles, and the method validation is aligned with ICH guidelines to ensure trustworthiness and scientific integrity.[4][5][6]
Introduction: The Challenge of Amine Analysis
Short-chain alkylamines, such as sec-butyl-n-butyl-amine, are a class of compounds that present significant challenges for direct gas chromatographic analysis. Their high polarity and basicity lead to strong interactions with active sites on conventional GC columns and inlet liners, resulting in severe peak tailing and poor reproducibility.[1][2] Furthermore, their volatility can make sample handling and injection problematic. To overcome these analytical hurdles, a chemical modification step, known as derivatization, is essential.[2][3][7] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, which significantly improves its chromatographic behavior.[3] This method employs N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent, a common and effective choice for silylation of primary and secondary amines.[8]
Method Overview: A Self-Validating System
The analytical workflow is designed as a self-validating system, incorporating an internal standard for robust quantification and system suitability checks to ensure the performance of the GC-MS system. The overall process is depicted in the workflow diagram below.
Caption: Workflow for the GC-MS Purity Analysis of sec-butyl-n-butyl-amine.
Experimental Protocols
Reagents and Materials
-
sec-Butyl-n-butyl-amine: Reference standard (≥99.5% purity) and analytical sample.
-
Tripropylamine: Internal Standard (IS) (≥99.5% purity).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Derivatizing agent.
-
Pyridine: Anhydrous, as a catalyst and solvent.
-
Hexane: GC grade, for dilutions.
-
Autosampler Vials: 2 mL, with PTFE/silicone septa.
Preparation of Solutions
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of tripropylamine into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane. This yields a concentration of approximately 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by accurately weighing 10, 25, 50, 100, and 150 mg of sec-butyl-n-butyl-amine reference standard into separate 10 mL volumetric flasks. To each flask, add 1.0 mL of the IS Stock solution and dilute to volume with hexane. This will create standards with varying concentrations of the analyte and a constant concentration of the internal standard.
Sample Preparation: Accurately weigh approximately 100 mg of the sec-butyl-n-butyl-amine analytical sample into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock solution and dilute to volume with hexane.
Derivatization Protocol
The derivatization process chemically modifies the amine to make it suitable for GC analysis.
Caption: Step-by-step derivatization workflow.
-
Transfer 100 µL of each calibration standard and sample solution into separate 2 mL autosampler vials.
-
Add 50 µL of anhydrous pyridine to each vial. Pyridine acts as a catalyst and acid scavenger.
-
Add 100 µL of MSTFA to each vial.
-
Immediately cap the vials and vortex for 1 minute to ensure thorough mixing.
-
Place the vials in a heating block or oven at 60°C for 30 minutes to drive the derivatization reaction to completion.
-
Allow the vials to cool to room temperature before placing them in the autosampler tray for analysis.
GC-MS Instrumental Parameters
The following parameters have been optimized for the separation and detection of the derivatized sec-butyl-n-butyl-amine and internal standard. A base-deactivated column is crucial to prevent interactions with any underivatized amines.[9]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector | Split/Splitless, operated in split mode (20:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 70°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min. |
| Injection Volume | 1 µL |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
Data Analysis and Interpretation
Identification and Fragmentation
Identification of the derivatized sec-butyl-n-butyl-amine and the internal standard is confirmed by their retention times and mass spectra. Alkylamines exhibit characteristic α-cleavage in the mass spectrometer.[10] For the trimethylsilyl (TMS) derivative of sec-butyl-n-butyl-amine, the expected fragmentation will involve cleavage of the C-C bond adjacent to the nitrogen atom.
Expected Retention Times and SIM Ions:
| Compound | Expected Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| TMS-sec-Butyl-n-butyl-amine | ~ 9.5 | 114 | 186, 201 |
| Tripropylamine (Internal Standard) | ~ 11.2 | 114 | 86, 143 |
Quantification and Purity Calculation
A calibration curve is constructed by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The purity of the sec-butyl-n-butyl-amine sample is then determined using the generated linear regression equation.
Purity (%) = (Calculated Concentration / Nominal Sample Concentration) x 100
Method Validation
This method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the chromatographic separation of the analyte from potential impurities and the unique mass spectrum.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is expected over the calibration range.[11]
-
Accuracy: The closeness of test results to the true value. This can be assessed by spike/recovery experiments, with typical acceptance criteria of 98-102%.[11]
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same operator and equipment.
-
Intermediate Precision: The precision within the same laboratory over different days, with different analysts or equipment.
-
The relative standard deviation (RSD) should be < 2% for repeatability and < 3% for intermediate precision.[11]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable means for determining the purity of sec-butyl-n-butyl-amine. The use of MSTFA derivatization successfully overcomes the inherent chromatographic difficulties associated with short-chain amines, yielding excellent peak shape and sensitivity. By incorporating an internal standard and adhering to established validation principles, this protocol ensures the generation of accurate and defensible analytical data, making it a valuable tool for quality control in research and pharmaceutical development.
References
-
ResearchGate. (n.d.). Discussion on GC analysis of commercial sec-butylamine samples. Retrieved from [Link]
-
MDPI. (2023). GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach. Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
MDPI. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Analytical Method. (n.d.). n-Butylamine by GC/FID. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
US Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]
-
Agilent. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agilent. (n.d.). Analysis of volatile amines on medium- and wide-bore columns. Retrieved from [Link]
-
PubMed. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Retrieved from [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Sec-Butylamine. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2017). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
CORE. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
PubMed. (2025). Liquid chromatography - high resolution mass spectrometry analysis of intact ribonucleic acid through hydrogen bonding of alkylamines. Retrieved from [Link]
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- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. environics.com [environics.com]
Application Note: Determination of Enantiomeric Excess of sec-Butyl-n-butyl-amine
Abstract & Strategic Overview
The determination of enantiomeric excess (ee) for sec-butyl-n-butyl-amine (CAS: 13325-10-5 for racemic) presents specific analytical challenges due to its physicochemical properties: it is a volatile, secondary aliphatic amine with no significant UV chromophore.
Standard chiral HPLC with UV detection is ineffective without derivatization. Therefore, this guide establishes two validated analytical pathways:
-
Method A: Chiral Capillary GC (Primary Method). Utilizes cyclodextrin-based stationary phases.[1] This is the "Gold Standard" for volatile aliphatic amines, offering high resolution and requiring minimal sample preparation.
-
Method B: HPLC with Pre-column Derivatization (Alternative). Utilizes NBD-Cl labeling to introduce a chromophore/fluorophore, enabling sensitive detection and separation on polysaccharide-based chiral columns.
Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on laboratory instrumentation.
Method A: Chiral Gas Chromatography (The Gold Standard)
Rationale: Aliphatic amines are basic and polar, often leading to peak tailing on silica-based columns due to interaction with silanols. While base-deactivated liners allow direct injection, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended. This converts the amine into a neutral, volatile amide, eliminating peak tailing and enhancing enantiomeric recognition by the cyclodextrin selector.
Reagents & Materials[2][3][4]
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) (≥99%).
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC grade).
-
Base (Optional): Triethylamine (TEA) (to scavenge acid).
-
Column: Rt-βDEXsm (Restek) or Cyclodex B (Agilent).
-
Phase: Permethylated β-cyclodextrin doped into cyanopropyl-phenyl-dimethyl polysiloxane.
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm df.[2]
-
Sample Preparation (TFA Derivatization)
-
Aliquot: Transfer 10 µL of sec-butyl-n-butyl-amine sample into a 1.5 mL GC vial.
-
Solvent: Add 500 µL of Dichloromethane.
-
Reaction: Add 20 µL of TFAA. Cap immediately.
-
Mechanism:[3] R-NH-R' + (CF3CO)2O → R-N(COCF3)-R' + CF3COOH
-
-
Incubation: Vortex and let stand at room temperature for 15 minutes. (Reaction is rapid and exothermic).
-
Neutralization (Optional but recommended for column life): Add 500 µL of aqueous saturated NaHCO3, vortex, and let layers separate. Transfer the bottom organic layer to a new vial containing anhydrous Na2SO4.
-
Injection: Inject the dried organic layer.
GC-FID Instrument Parameters[1]
| Parameter | Setting | Notes |
| Inlet | Split/Splitless | Split ratio 50:1 to prevent column overload. |
| Inlet Temp | 250 °C | Ensures rapid volatilization. |
| Carrier Gas | Helium or Hydrogen | He @ 1.5 mL/min (Constant Flow). |
| Oven Program | 60 °C (1 min) → 2 °C/min → 130 °C → 20 °C/min → 220 °C (2 min) | Slow ramp is critical for chiral resolution. |
| Detector | FID @ 250 °C | Flame Ionization Detector is universal for organics. |
| Injection Vol | 1.0 µL |
Data Analysis[5]
-
Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on β-cyclodextrin phases, but this must be confirmed with a pure standard if absolute configuration assignment is required.
-
Resolution (
): Target for baseline separation.
Method B: HPLC with Pre-Column Derivatization[3][7]
Rationale: Since the analyte lacks a chromophore, we use NBD-Cl (4-chloro-7-nitrobenzofurazan) . This reagent reacts specifically with secondary amines to form a highly fluorescent (and UV-absorbing) derivative. The resulting NBD-amine is easily separated on polysaccharide chiral stationary phases.
Reagents & Materials[2][3][4]
-
Derivatizing Agent: NBD-Cl (10 mM solution in acetonitrile).
-
Buffer: 0.1 M Borate buffer (pH 8.0 - 9.0).
-
Quenching Agent: 1 M HCl.
-
Column: Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate) immobilized) or Chiralpak AD-H .
-
Why IE? Immobilized phases are robust against various solvents. The chlorinated carbamate selector shows excellent recognition for NBD-amines.
-
Derivatization Protocol[3]
-
Mix: In a reaction vial, combine:
-
20 µL Sample solution (approx. 1 mg/mL in MeOH).
-
100 µL Borate buffer (pH 8.5).
-
100 µL NBD-Cl solution.
-
-
Incubate: Heat at 60 °C for 1 hour in a heating block. (Secondary amines react slower than primary amines; heat is required).
-
Quench: Stop reaction by adding 50 µL of 1 M HCl.
-
Dilute: Add 200 µL of Mobile Phase (n-Hexane/Ethanol).
-
Filter: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Conditions (Normal Phase)
| Parameter | Setting | Notes |
| Column | Chiralpak IE (250 x 4.6 mm, 5 µm) | Immobilized Amylose derivative. |
| Mobile Phase | n-Hexane : Ethanol (90 : 10 v/v) | Isocratic. Adjust EtOH % to optimize |
| Flow Rate | 1.0 mL/min | |
| Temp | 25 °C | Lower temp (e.g., 10°C) can improve resolution if needed. |
| Detection | UV @ 470 nm (or FL Ex 470/Em 530) | NBD derivatives are orange/red; 470 nm is selective. |
Workflow Diagram (Derivatization)
Figure 2: Reaction scheme for NBD-Cl derivatization enabling HPLC detection.
Calculations
Calculate the Enantiomeric Excess (% ee) using the peak areas of the two resolved enantiomers (
- : Area of the major enantiomer peak.
- : Area of the minor enantiomer peak.
-
Note: Ensure the blank (reagent only) does not have interfering peaks at the retention times of the enantiomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| GC: Peak Tailing | Active silanols in liner/column. | Use ultra-inert liners with wool. Ensure derivatization is complete (check reagent freshness). |
| GC: Poor Resolution | Ramp rate too fast. | Decrease oven ramp to 1 °C/min around the elution temperature (~100-120°C). |
| HPLC: Low Sensitivity | Incomplete derivatization. | Increase reaction time to 2 hours or temp to 70°C. Check pH is > 8.0. |
| HPLC: Broad Peaks | Solvent mismatch. | Ensure the injection solvent matches the mobile phase (Hexane/EtOH). Avoid injecting high % water. |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Toyo'oka, T. (2002). Resolution of chiral drugs by liquid chromatography based upon precolumn derivatization with chiral reagents. Journal of Biochemical and Biophysical Methods, 54(1-3), 25-56. Link
-
Restek Corporation. (2023). Chiral Column Selection Guide for GC. Link
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IE. Link
-
Adhikari, S., et al. (2021).[4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[5] Yakhak Hoeji, 65(3), 210-217. Link
Sources
Application Note & Protocols: Synthesis of sec-Butyl-n-butylamine and its Derivatives
Abstract: This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of sec-butyl-n-butylamine, a key secondary amine intermediate. We will explore the two primary synthetic routes: modern reductive amination and classical direct N-alkylation. This guide emphasizes the underlying chemical principles, offers field-proven insights into optimizing reaction conditions, and provides detailed, step-by-step protocols for synthesis, purification, and analysis.
Introduction: The Significance of Substituted Secondary Amines
Secondary amines, such as sec-butyl-n-butylamine, are fundamental building blocks in organic synthesis. The specific arrangement of a linear alkyl group (n-butyl) and a branched, chiral alkyl group (sec-butyl) around a nitrogen atom makes this scaffold a versatile precursor for a wide range of target molecules. Its derivatives are explored in various fields, including:
-
Pharmaceuticals: As components of active pharmaceutical ingredients (APIs), where the nitrogen atom's basicity and substitution pattern are crucial for receptor binding and pharmacokinetic properties.
-
Agrochemicals: Used in the development of novel pesticides and herbicides.[1][2]
-
Material Science: Employed as catalysts, corrosion inhibitors, and precursors for rubber vulcanization accelerators.[2][3]
Choosing the correct synthetic strategy is paramount to achieving high yields and purity while minimizing byproducts. This guide will focus on the two most prevalent and practical methods for synthesizing the core sec-butyl-n-butylamine structure.
Strategic Approaches to Synthesis
The formation of the C-N bond to create sec-butyl-n-butylamine can be approached from two distinct retrosynthetic pathways, each with its own advantages and challenges.
Reductive Amination: The Modern, Selective Approach
Reductive amination is widely considered the most efficient and reliable method for preparing secondary amines.[4][5] The strategy involves the reaction of a carbonyl compound with a primary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine.[6][7]
Causality and Mechanistic Insight: This one-pot process is highly favored because it circumvents the problem of over-alkylation that plagues direct alkylation methods.[3][4] The key is the use of a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which is mild enough to not reduce the initial carbonyl compound but is highly effective at reducing the protonated imine intermediate.[6][7] The reaction is typically run under mildly acidic conditions, which catalyzes the formation of the iminium ion, the electrophilic species that is subsequently reduced.
There are two possible combinations of starting materials:
-
Pathway A: Butan-2-one + n-Butylamine
-
Pathway B: n-Butanal + sec-Butylamine
The choice between these pathways often depends on the commercial availability and cost of the starting materials.
Direct N-Alkylation: The Classical SN2 Approach
This method involves the direct reaction of a primary amine with an alkyl halide via a nucleophilic substitution (SN2) mechanism.[3]
-
Pathway C: sec-Butylamine + n-Butyl Bromide (or Iodide)
-
Pathway D: n-Butylamine + sec-Butyl Bromide (or Iodide)
Causality and Mechanistic Insight: The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The significant drawback of this method is over-alkylation .[8] The desired secondary amine product is often more nucleophilic than the starting primary amine, meaning it can compete for the remaining alkyl halide to form an undesired tertiary amine and even a quaternary ammonium salt.[3][8]
To mitigate this, the reaction is typically run with a large excess of the starting amine. This increases the statistical probability that the alkyl halide will encounter a molecule of the primary amine rather than the secondary amine product. However, this necessitates a more rigorous purification step to remove the unreacted starting material.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis via Reductive Amination
This protocol details the reaction between butan-2-one and n-butylamine using sodium triacetoxyborohydride.
Materials & Reagents:
-
n-Butylamine
-
Butan-2-one (Methyl ethyl ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add n-butylamine (7.3 g, 0.1 mol, 1.0 equiv.) and butan-2-one (7.9 g, 0.11 mol, 1.1 equiv.) in 100 mL of 1,2-dichloroethane.
-
Acidification: Add glacial acetic acid (6.0 g, 0.1 mol, 1.0 equiv.) to the solution and stir for 20 minutes at room temperature. This step is crucial for the formation of the iminium intermediate.[4]
-
Reduction: Carefully add sodium triacetoxyborohydride (25.4 g, 0.12 mol, 1.2 equiv.) to the mixture in portions over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
-
Work-up & Quenching: Slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench the excess acid and reducing agent.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M NaOH (2 x 50 mL) to remove any remaining acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by fractional distillation under atmospheric pressure to yield pure sec-butyl-n-butylamine (Boiling Point: ~135-137 °C).
| Parameter | Value | Rationale |
| Amine | n-Butylamine | 1.0 equivalent |
| Carbonyl | Butan-2-one | 1.1 equivalents |
| Reducing Agent | NaBH(OAc)₃ | 1.2 equivalents |
| Solvent | 1,2-Dichloroethane | Aprotic, good solubility |
| Temperature | Room Temperature | Mild conditions prevent side reactions |
| Reaction Time | 12-24 hours | Allows for complete conversion |
| Typical Yield | 75-90% | High efficiency of reductive amination |
Protocol 2: Synthesis via Direct N-Alkylation
This protocol describes the reaction between an excess of sec-butylamine and n-butyl bromide.
Materials & Reagents:
-
sec-Butylamine
-
1-Bromobutane (n-butyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetonitrile
-
Diethyl ether
-
2 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, combine sec-butylamine (21.9 g, 0.3 mol, 3.0 equiv.), 1-bromobutane (13.7 g, 0.1 mol, 1.0 equiv.), and finely powdered potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv.) in 200 mL of acetonitrile. The K₂CO₃ acts as a base to neutralize the HBr formed during the reaction.
-
Reflux: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 24-48 hours. Using an excess of the primary amine is critical to maximize the yield of the secondary amine over the tertiary amine.[3]
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃). Wash the solids with a small amount of diethyl ether.
-
Concentration: Combine the filtrate and washings and remove the solvent via rotary evaporation.
-
Purification via Acid-Base Extraction: a. Dissolve the crude residue in 150 mL of diethyl ether. b. Extract the solution with 2 M HCl (3 x 50 mL). The primary, secondary, and tertiary amines will move into the aqueous layer as their hydrochloride salts. c. Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any non-basic impurities. d. Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by slowly adding 6 M NaOH. e. Extract the free amines back into diethyl ether (3 x 50 mL).
-
Drying and Concentration: Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and carefully remove the ether by rotary evaporation.
-
Final Purification: The resulting mixture of amines (unreacted sec-butylamine, product, and tertiary amine) must be separated by careful fractional distillation.
| Parameter | Value | Rationale |
| Amine | sec-Butylamine | 3.0 equivalents |
| Alkyl Halide | 1-Bromobutane | 1.0 equivalent |
| Base | K₂CO₃ | 1.5 equivalents |
| Solvent | Acetonitrile | Polar aprotic, facilitates SN2 |
| Temperature | Reflux | Provides energy to overcome activation barrier |
| Reaction Time | 24-48 hours | Slower reaction kinetics than reductive amination |
| Typical Yield | 40-60% | Lower yield due to potential side reactions |
General Workflow & Derivatization
The synthesized sec-butyl-n-butylamine serves as a platform for further functionalization. The lone pair on the secondary amine is nucleophilic and can be used in a variety of subsequent reactions, such as acylation (to form amides), sulfonylation (to form sulfonamides), or a second reductive amination or alkylation to produce tertiary amines.
References
-
Jadhav, G. N., et al. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 22(9), 1259–1264. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
ChemHelp ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube. [Link]
-
PrepChem. Synthesis of mono-sec-butylamine. [Link]
-
ScienceMadness Discussion Board. (2012). Purifying secondary amine. [Link]
-
JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
- Google Patents. (1975).
-
ResearchGate. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
PrepChem. Synthesis of N-sec.butyl,N-sec.amylamine. [Link]
-
Slideshare. (2011). Sec-butylamine Synthesis and Analysis. [Link]
- Google Patents. (1969).
-
Chemical Land21. n-BUTYLAMINE. [Link]
-
OpenBU. (2011). Reductive Amination Reaction. [Link]
-
Wikipedia. n-Butylamine. [Link]
- Google Patents. (2002).
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Organic Syntheses. n-methylbutylamine. [Link]
-
Taylor & Francis Online. n-butylamine – Knowledge and References. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
- Google Patents. (2015).
Sources
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- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Scaling Up Sec-Butyl-N-Butyl-Amine Synthesis: An Application Note on Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of sec-butyl-n-butyl-amine, a secondary amine with applications as a synthetic intermediate.[1] We detail a robust and scalable experimental procedure based on the reductive amination of 2-butanone with n-butylamine. The protocol is presented at two scales: a laboratory-scale synthesis for initial investigation and a detailed scale-up procedure suitable for pilot plant or small-scale manufacturing. The core of this methodology is the in-situ formation and subsequent reduction of an imine intermediate using sodium borohydride, a cost-effective and efficient reducing agent.[2][3] This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, safety protocols, and an analysis of the underlying chemical principles to ensure a safe, efficient, and reproducible synthesis.
Introduction: The Strategic Importance of Secondary Amines
Secondary amines are a critical class of organic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[][5] Their utility stems from the reactivity of the N-H bond and the nucleophilic nature of the nitrogen atom. Sec-butyl-n-butyl-amine, an unsymmetrical secondary amine, serves as a valuable intermediate in the production of more complex molecules.[1]
The synthesis of secondary amines can be approached through various methods, including the alkylation of primary amines.[][5] However, such methods often suffer from a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[3] Reductive amination, on the other hand, offers a more controlled and efficient route to secondary amines.[3][6] This one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine.[7][8] This approach is highly favored in both academic and industrial settings due to its high yields and operational simplicity.[9]
This guide focuses on the reductive amination of 2-butanone with n-butylamine, a direct and reliable method for the synthesis of sec-butyl-n-butyl-amine. We will explore the mechanistic underpinnings of this reaction and provide detailed, actionable protocols for its implementation at both laboratory and pilot scales.
The Chemistry of Reductive Amination
The synthesis of sec-butyl-n-butyl-amine via reductive amination proceeds in two key stages within a single reaction vessel:
-
Imine Formation: The primary amine, n-butylamine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-butanone. This is followed by the elimination of a water molecule to form an imine intermediate. This equilibrium is typically favored by removing water or by using a dehydrating agent, though in many one-pot procedures, the subsequent reduction step drives the reaction to completion.[8]
-
Reduction of the Imine: A reducing agent, in this case, sodium borohydride (NaBH₄), is introduced to reduce the carbon-nitrogen double bond of the imine.[2][3] NaBH₄ is a versatile and selective reducing agent that readily reduces imines to amines.[2]
The overall reaction is as follows:
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of sec-butyl-n-butyl-amine.
Caption: Experimental workflow for sec-butyl-n-butyl-amine synthesis.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for initial synthesis and characterization in a standard laboratory setting.
4.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Butanone | 72.11 | 7.21 g (8.9 mL) | 0.10 | Reagent grade |
| n-Butylamine | 73.14 | 7.31 g (9.9 mL) | 0.10 | Reagent grade |
| Sodium Borohydride | 37.83 | 4.54 g | 0.12 | Handle with care |
| Methanol | 32.04 | 100 mL | - | Anhydrous |
| Diethyl Ether | 74.12 | 150 mL | - | Anhydrous |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | For drying |
| 1 M Hydrochloric Acid | 36.46 | As needed | - | For work-up |
| 1 M Sodium Hydroxide | 40.00 | As needed | - | For work-up |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (7.21 g, 0.10 mol) and n-butylamine (7.31 g, 0.10 mol) in 100 mL of anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 50 mL of 1 M hydrochloric acid, followed by 50 mL of brine.
-
Basification and Final Extraction: To isolate the amine, basify the acidic aqueous layer with 1 M sodium hydroxide until a pH of >10 is achieved. Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield sec-butyl-n-butyl-amine as a colorless liquid.
Scale-Up Protocol (500 g Scale)
Scaling up a chemical synthesis requires careful consideration of heat transfer, reagent addition rates, and safety protocols.
5.1. Equipment and Reagent Modifications
| Parameter | Laboratory Scale (10 g) | Pilot Scale (500 g) | Rationale for Change |
| Reaction Vessel | 250 mL Round-bottom flask | 5 L Jacketed glass reactor | Improved heat transfer and controlled addition |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing of larger volumes |
| Reagent Addition | Manual portion-wise | Addition funnel/dosing pump | Controlled and safe addition of reagents |
| Temperature Control | Ice bath | Circulating chiller/heater | Precise temperature management |
5.2. Scaled-Up Reagent Quantities
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butanone | 72.11 | 360.5 g (445 mL) | 5.0 |
| n-Butylamine | 73.14 | 365.7 g (495 mL) | 5.0 |
| Sodium Borohydride | 37.83 | 227 g | 6.0 |
| Methanol | 32.04 | 2.5 L | - |
| Diethyl Ether | 74.12 | 7.5 L | - |
| Anhydrous Sodium Sulfate | 142.04 | ~250 g | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| 1 M Sodium Hydroxide | 40.00 | As needed | - |
5.3. Scaled-Up Step-by-Step Procedure
-
Reactor Preparation: Ensure the 5 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with 2-butanone (360.5 g, 5.0 mol) and n-butylamine (365.7 g, 5.0 mol) in 2.5 L of anhydrous methanol.
-
Imine Formation: Start the overhead stirrer and allow the mixture to react at 20-25 °C for 1 hour.
-
Cooling and Reduction: Cool the reactor contents to 0-5 °C using the circulating chiller. Prepare a solution of sodium borohydride (227 g, 6.0 mol) in 1 L of 1 M NaOH (aq). Slowly add the sodium borohydride solution via a dosing pump over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: Follow the work-up, extraction, drying, and purification steps as outlined in the laboratory-scale procedure, adjusting the volumes of solvents and reagents accordingly.
Safety Considerations
-
n-Butylamine: Highly flammable and corrosive.[10][11][12] Causes severe skin burns and eye damage.[10] Toxic if inhaled or in contact with skin.[10]
-
2-Butanone (Methyl Ethyl Ketone): Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
Diethyl Ether: Extremely flammable. May form explosive peroxides.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[10][13]
Engineering Controls: Conduct all operations in a well-ventilated fume hood.[14] For the scaled-up procedure, the use of a closed system is highly recommended. Ensure all equipment is properly grounded to prevent static discharge.[13]
Emergency Procedures: Have appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.[10] An emergency eyewash and safety shower must be accessible.[14]
Characterization of Sec-Butyl-N-Butyl-Amine
| Property | Expected Value |
| Molecular Formula | C₈H₁₉N |
| Molar Mass | 129.24 g/mol [15] |
| Appearance | Colorless liquid[1] |
| Boiling Point | ~145-150 °C (estimated) |
| Density | ~0.75 g/mL (estimated) |
The final product should be characterized by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the N-H stretch characteristic of a secondary amine.
Conclusion
The reductive amination of 2-butanone with n-butylamine using sodium borohydride is a highly effective and scalable method for the synthesis of sec-butyl-n-butyl-amine. The protocols detailed in this application note provide a solid foundation for both small-scale laboratory synthesis and larger-scale production. Adherence to the outlined procedures, particularly the safety precautions, is paramount for a successful and safe outcome. The principles and techniques described herein are broadly applicable to the synthesis of other secondary amines via reductive amination.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Brewer, A. C., et al. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]
-
ChemBK. (n.d.). sec-butyl amine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative scale reductive aminations of α‐branched aldehydes with different amines to generate β‐aryl propanamines. Retrieved from [Link]
-
Cheméo. (n.d.). Butyl sec.-butyl amine - Chemical & Physical Properties. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (±)-sec-butyl amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). Sec-Butylamine. Retrieved from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of mono-sec-butylamine. Retrieved from [Link]
-
Loba Chemie. (n.d.). n-BUTYLAMINE AR. Retrieved from [Link]
- Google Patents. (n.d.). US2781399A - Preparation of secondary amines.
-
ResearchGate. (2025, August 7). Industrial processes for manufacturing amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). n-butylamine – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Slideshare. (n.d.). Sec-butylamine Synthesis and Analysis | KEY. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. Retrieved from [Link]
-
YouTube. (2020, March 21). reductive amination & secondary amine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Reddit. (2018, January 29). n-butylamine from butanol?. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104262165A - Preparation method of n-butylamine.
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Troubleshooting & Optimization
Technical Support Center: Managing Exothermic Reactions in sec-Butyl-n-butyl-amine Synthesis
Welcome to the technical support guide for the synthesis of sec-butyl-n-butyl-amine. This document provides in-depth guidance, troubleshooting, and best practices specifically tailored for researchers, chemists, and process development professionals. Our focus is on the practical management of the exothermic nature of this reaction, ensuring safety, reproducibility, and high yield.
Understanding the Core Reaction: Reductive Amination
The synthesis of sec-butyl-n-butyl-amine is most commonly achieved through the reductive amination of butanone (methyl ethyl ketone) with n-butylamine. This process occurs in two main stages: the formation of an imine intermediate followed by its reduction to the final secondary amine.[1][2] Both stages, particularly the reduction, can be significantly exothermic and require careful management.
The overall transformation is as follows:
Butanone + n-Butylamine ⇌ Iminobutane + H₂O Iminobutane + [Reducing Agent] → sec-Butyl-n-butyl-amine
The key to a successful and safe synthesis lies in controlling the rate of heat generation relative to the system's ability to remove that heat.
Reaction Pathway Diagram
Caption: General pathway for reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the exotherm in this synthesis?
The primary exothermic event is the reduction of the C=N double bond of the imine intermediate.[3] Hydride-based reducing agents, such as sodium borohydride or sodium cyanoborohydride, react energetically with the imine. While the initial imine formation can also generate heat, it is typically less vigorous than the reduction step.
Q2: Which reducing agent is recommended for this reaction?
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄).[2][4][5]
-
Why? Causality: NaBH₃CN and NaBH(OAc)₃ are milder reducing agents that are more selective for the imine over the starting ketone.[2][5] NaBH₄ can reduce the butanone starting material, leading to the formation of 2-butanol as a byproduct and lowering the overall yield. Furthermore, NaBH₃CN is effective under the mildly acidic conditions (pH ~4-5) that favor imine formation, allowing for a convenient one-pot reaction.[2][3]
Q3: Can this reaction be performed as a one-pot synthesis?
Yes, this is a significant advantage of using a selective reducing agent like NaBH₃CN.[3][5] All reactants (butanone, n-butylamine, and the reducing agent) can be combined in a single vessel. The reaction equilibrium favors the formation of the imine, which is then reduced in situ.[5] This simplifies the process and avoids the need to isolate the often-unstable imine intermediate.
Troubleshooting Guide: Exotherm & Side Reactions
This section addresses specific issues you may encounter during the experiment.
Q4: My reaction temperature is spiking uncontrollably after adding the reducing agent. What's happening and what should I do?
-
Causality: A rapid temperature spike indicates that the rate of heat generation is far exceeding the rate of heat removal. This is a classic sign of a potential runaway reaction. The most common causes are:
-
Too-Rapid Addition: The reducing agent was added too quickly or all at once.
-
Insufficient Cooling: The cooling bath (e.g., ice-water) is inadequate for the scale of the reaction or has lost its cooling capacity.
-
High Reactant Concentration: The reaction is too concentrated, leading to a very high reaction rate.
-
Poor Mixing: Inadequate stirring creates localized "hot spots" where the reaction accelerates, leading to a cascading thermal event.[6]
-
-
Immediate Corrective Actions:
-
Stop Addition: Immediately cease adding the reducing agent.
-
Enhance Cooling: Ensure the cooling bath is full and has sufficient ice. If necessary, switch to a colder bath (e.g., ice/salt or dry ice/acetone, being mindful of solvent compatibility).
-
Emergency Quench (If Necessary): If the temperature continues to rise rapidly despite enhanced cooling, have a pre-planned quenching procedure ready. This could involve adding a cold, inert solvent or a pre-calculated amount of a quenching agent like acetic acid to neutralize the reducing agent. This should be a last resort and part of your initial safety planning.
-
Q5: The final yield of sec-butyl-n-butyl-amine is low, and I've identified 2-butanol and dibutylamine as byproducts. What went wrong?
-
Causality & Solutions:
-
2-Butanol Formation: This indicates that your reducing agent reduced the starting material, butanone.
-
Dibutylamine Formation: This suggests that the n-butylamine starting material may have been contaminated or that side reactions occurred.
-
Solution: Ensure the purity of your starting n-butylamine. Adjust the stoichiometry of reactants; using a slight excess of butanone can help drive the reaction towards the desired product.[7]
-
-
Q6: The reaction seems sluggish or incomplete, even after several hours. What factors could be at play?
-
Causality & Solutions:
-
Incorrect pH: Imine formation is catalyzed by mild acid.[2] If the reaction medium is neutral or basic, the initial step will be slow.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a pH between 4 and 5.[8]
-
-
Low Temperature: While necessary for exotherm control, excessively low temperatures can slow the reaction rate significantly.
-
Solution: Maintain the temperature within a controlled range (e.g., 0-10 °C) rather than at the lowest possible temperature, provided you have adequate cooling capacity.
-
-
Ineffective Reducing Agent: The reducing agent may have degraded due to improper storage.
-
Solution: Use a fresh bottle of the hydride reagent.
-
-
Protocol: Controlled Synthesis of sec-Butyl-n-butyl-amine (Lab Scale)
This protocol is a self-validating system, incorporating measures for thermal control at each critical step.
Reagent Properties & Safety
| Reagent | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Butanone (MEK) | 79.6 | 0.805 | Highly flammable liquid and vapor, eye irritation. |
| n-Butylamine | 78 | 0.74 | Highly flammable, corrosive, causes severe skin burns and eye damage.[9][10] |
| Sodium Cyanoborohydride | Decomposes | 1.2 | Toxic if swallowed or in contact with skin, releases toxic gas on contact with acids. |
| Methanol (Solvent) | 64.7 | 0.792 | Highly flammable, toxic if swallowed, inhaled, or in contact with skin. |
Experimental Workflow
Caption: Step-by-step experimental workflow for controlled synthesis.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a temperature probe, and an addition funnel. Place the flask in an ice-water bath. Ensure the entire setup is in a chemical fume hood.[9]
-
Charge Reagents: To the flask, add n-butylamine (1.0 eq) and methanol (as solvent). Begin stirring and add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Cooling: Allow the mixture to cool to 0-5 °C.
-
Butanone Addition: Add butanone (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Imine Formation: Once the butanone addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition (Critical Step): In a separate beaker, dissolve sodium cyanoborohydride (1.2 eq) in a small amount of methanol. Add this solution dropwise to the reaction flask via the addition funnel. This is the most exothermic part of the reaction. The addition rate must be controlled to keep the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-3 hours. Monitor the reaction's progress via TLC or GC-MS.
-
Warming: Slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quenching: Carefully and slowly add water to the reaction mixture to quench any remaining reducing agent. Be aware of potential hydrogen gas evolution.
-
Workup & Purification: Proceed with a standard aqueous workup to remove salts and isolate the crude product, followed by distillation or chromatography for purification.
Scale-Up Considerations: The Surface Area to Volume Challenge
Scaling up exothermic reactions is non-trivial due to changes in heat transfer dynamics.[11]
-
The Core Problem: As the volume of a reactor increases, its surface area does not increase proportionally. A 1000L reactor has a much smaller surface-area-to-volume ratio than a 1L flask. This fundamentally limits the larger reactor's ability to dissipate heat.[11]
Heat Management Diagram
Caption: Heat transfer dynamics during scale-up.
-
Key Strategies for Scale-Up:
-
Extend Addition Times: The rate of addition for the reducing agent must be significantly decreased. What takes minutes in the lab may take hours at pilot scale.[11]
-
Process Simulation: Use reaction calorimetry (DSC) to determine the precise heat of reaction and model the thermal behavior at a larger scale before attempting the reaction.[6]
-
Engineered Controls: Rely on jacketed reactors with automated cooling loops rather than simple ice baths. Ensure the cooling system has the capacity to handle the total calculated heat output.
-
Batch vs. Semi-Batch: Avoid adding all reactants at once (batch mode). A semi-batch process, where one reactant is added slowly over time, is the standard for controlling exothermic reactions.[12][13]
-
References
- Benchchem. (n.d.). Sec-butyl-n-butyl-amine | 4444-67-1.
- Google Patents. (2015). CN104262165A - Preparation method of n-butylamine.
- PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine.
- ChemicalBook. (n.d.). SEC-BUTYLAMINE synthesis.
- Chemistry LibreTexts. (2023). Reductive Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- CAMEO Chemicals. (n.d.). N-BUTYLAMINE.
- Fisher Scientific. (2010). SAFETY DATA SHEET - n-Butylamine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Sciencemadness Discussion Board. (2011). N-Butylamine.
- PubChem - NIH. (n.d.). Butylamine | C4H11N | CID 8007.
- Taylor & Francis. (n.d.). N-butylamine – Knowledge and References.
- YouTube. (2023). Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- PubChem - NIH. (n.d.). Sec-Butylamine | C4H11N | CID 24874.
- Chemistry Steps. (n.d.). Reductive Amination.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- Indian Academy of Sciences. (n.d.). Thermodynamic study of binary mixtures of isomeric butylamines with methanol enthalpy of hydrogen bonded complex.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up.
- Loba Chemie. (n.d.). n-BUTYLAMINE AR.
- aic-chem.com. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process.
- Reddit. (2020). Why does butylamine have a lower boiling point than butanone?.
- ResearchGate. (2019). (PDF) Safe scale-up with exothermic reactions.
- WongChemistry. (n.d.). Answer the following questions using your knowledge of intermolecular forces and molecular structure.
- chemistry.stackexchange.com. (2015). Intermolecular and Intramolecular Forces (Vapor pressure of n-butylamine and methanol).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. amarequip.com [amarequip.com]
- 7. Sec-butyl-n-butyl-amine | 4444-67-1 | Benchchem [benchchem.com]
- 8. google.com [google.com]
- 9. fishersci.com [fishersci.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sdlookchem.com [sdlookchem.com]
- 13. arborpharmchem.com [arborpharmchem.com]
catalyst selection for efficient reductive amination of butanone
Technical Support Guide: Catalyst Selection for Reductive Amination of Butanone
Introduction: The Butanone Challenge
Subject: Optimizing Reductive Amination of 2-Butanone (Methyl Ethyl Ketone, MEK) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Reductive amination of butanone presents a deceptive simplicity. While sterically accessible, the reaction is prone to three specific failure modes:
-
Competitive Reduction: The ketone reduces to 2-butanol faster than the imine forms.
-
Over-Alkylation: The secondary amine product reacts with another equivalent of butanone to form a tertiary amine.
-
Volatility Management: Butanone (bp 80°C) and low-molecular-weight amines require pressurized systems to maintain stoichiometry.
This guide moves beyond generic advice to provide a decision framework for selecting the optimal heterogeneous catalyst based on your specific amine partner and process constraints.
Module 1: Catalyst Selection Matrix
Q: Which catalyst should I start with for my specific amine partner?
A: Do not default to Pd/C for every reaction. Use this selection matrix to match the catalyst to the electronic and steric nature of your amine.
| Amine Type | Recommended Catalyst | Rationale |
| Ammonia / NH₄⁺ Salts | Raney Nickel or Rh/C | Selectivity: Ammonia is nucleophilic but forms an unstable hemiaminal. Raney Ni is cost-effective and suppresses over-alkylation better than Pd. Rh is expensive but excellent for preserving aromatic rings on the amine side. |
| Aliphatic Primary Amines | 5% Pt/C (sulfided) | Poisoning Resistance: Aliphatic amines can poison Pd surfaces. Pt is more robust and less likely to reduce the ketone to alcohol (2-butanol) compared to Pd. Sulfided variants prevent hydrogenolysis. |
| Anilines / Aromatic Amines | 5% Pt/C or Ru/C | Ring Preservation: Pd/C will often hydrogenate the aromatic ring of the aniline before reducing the imine. Pt and Ru are chemoselective for the C=N bond over the C=C aromatic system. |
| Sterically Hindered Amines | 10% Pd/C | Activity: Hindered imines form slowly. You need the high activity of Pd to drive the reduction once the transient imine forms. |
Critical Insight: For butanone, Pt/C (Platinum on Carbon) is often superior to Pd/C because Pt is less active toward the direct reduction of the C=O bond (ketone to alcohol), a major side reaction with simple aliphatic ketones [1].
Module 2: Troubleshooting & Optimization (FAQs)
Q: I am seeing high levels of 2-butanol (alcohol byproduct). How do I stop this?
A: This indicates the rate of ketone hydrogenation (
-
Root Cause: The catalyst is reducing the ketone before it has time to condense with the amine.
-
Solution 1 (Two-Step One-Pot): Stir the ketone and amine with a drying agent (MgSO₄ or molecular sieves) or acid catalyst (Ti(OiPr)₄) before adding the hydrogenation catalyst and H₂.
-
Solution 2 (Catalyst Switch): Switch from Pd/C to Pt/C . Platinum is less oxophilic and prefers the C=N bond over the C=O bond.
-
Solution 3 (Amine Excess): Increase the amine:ketone ratio to 1.5:1 or higher to push the equilibrium toward the imine.
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.
A: This is likely product inhibition . The secondary amine product is binding to the catalyst surface, blocking active sites.
-
Diagnosis: If the reaction rate drops sharply after 50% conversion despite high H₂ pressure.
-
Fix:
-
Solvent Change: Switch to a protic solvent like Methanol or Ethanol. The solvent helps solvate the amine, desorbing it from the metal surface.
-
Acid Additive: Add 1.0 equivalent of Acetic Acid. This protonates the product amine (making it less likely to bind to the metal) and simultaneously catalyzes the imine formation [2].
-
Q: I am getting tertiary amines (over-alkylation).
A: The secondary amine product is competing with the primary amine starting material.
-
Mechanism: The product (sec-butyl-R-amine) is more nucleophilic than the starting amine (if R is electron-withdrawing) or simply available in high concentration.
-
Fix:
Module 3: Visualizing the Reaction Logic
Figure 1: Reaction Network & Failure Modes
This diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red paths.
Caption: Reaction network showing the critical competition between Imine formation (Green) and Direct Ketone Reduction (Red).
Figure 2: Catalyst Selection Decision Tree
Follow this logic flow to select your initial catalyst screening conditions.
Caption: Logical decision tree for selecting the initial heterogeneous catalyst based on substrate functionality.
Module 4: Validated Experimental Protocol
Protocol: Reductive Amination of Butanone with Benzylamine (Benchmark) Objective: Synthesize N-benzyl-sec-butylamine with >95% selectivity.
Reagents:
-
2-Butanone (1.0 eq, 10 mmol)
-
Benzylamine (1.1 eq, 11 mmol)
-
Catalyst: 5% Pt/C (sulfided) or 5% Pt/C (0.5 mol% metal loading)
-
Solvent: Methanol (anhydrous)
-
Additive: Acetic Acid (1.0 eq) - Critical for imine formation rate
Step-by-Step:
-
Imine Pre-formation (Optional but Recommended): In the hydrogenation vessel, combine Butanone, Benzylamine, solvent, and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. Why? This shifts equilibrium to the imine before H₂ is introduced, minimizing alcohol formation.
-
Catalyst Addition: Add the Pt/C catalyst carefully (wet with solvent to prevent sparking).
-
Purge: Seal vessel. Purge with N₂ (3x) then H₂ (3x).
-
Reaction: Pressurize to 5 bar (70 psi) H₂. Stir vigorously (>800 rpm) at RT to 40°C .
-
Note: Butanone is volatile. Do not exceed 50°C unless necessary, or you risk losing substrate to the headspace.
-
-
Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (1-4 hours).
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Basify with 1M NaOH to liberate the free amine from the acetate salt. Extract with DCM.
Data Summary: Catalyst Performance Comparison (Typical results for Butanone + Benzylamine)
| Catalyst | Conv. (%) | Yield (%) | 2-Butanol (%) | Notes |
| 5% Pd/C | >99 | 82 | 15 | High activity, but poor chemoselectivity (alcohol formation). |
| 5% Pt/C | >99 | 96 | <2 | Excellent selectivity for C=N vs C=O. |
| Raney Ni | 90 | 88 | 5 | Good, but requires higher pressure (20 bar) and temp. |
References
-
Grosser, T. et al. (2010). Chemoselective Reductive Amination of Carbonyl Compounds. Organic Process Research & Development.
-
Abdel-Magid, A. F. et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [4]
-
Hutchins, R. O. et al. (1987). Selective Reductive Amination of Ketones. Journal of the American Chemical Society.[3]
Sources
Technical Support Center: Solvent Effects on sec-Butyl-n-butyl-amine Synthesis
Topic: Optimization of Reaction Kinetics & Solvent Selection Ticket ID: KINETICS-SB-NB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
User Issue: Inconsistent reaction rates and yields during the alkylation of sec-butylamine with n-butyl bromide (1-bromobutane).
Core Diagnosis: This is a classic Menschutkin-type SN2 reaction involving neutral reactants transitioning to a charged intermediate. The choice of solvent is the single most critical variable defining your reaction rate (
-
The Trap: Using polar protic solvents (e.g., Ethanol) stabilizes the ground state amine via hydrogen bonding, significantly raising the activation energy (
). -
The Fix: Switch to Polar Aprotic solvents (e.g., Acetonitrile, DMSO) to leave the nucleophile "naked" while stabilizing the dipolar transition state.
Troubleshooting Decision Tree
Use the following logic flow to diagnose your current kinetic failure mode.
Figure 1: Diagnostic logic for solvent-based kinetic issues in amine alkylation.
Technical Deep Dive: The Hughes-Ingold Rules
To control this reaction, you must master the transition state theory governing it.
The Reaction Coordinate
-
Reactants (Ground State): Both the amine and the alkyl halide are neutral .
-
Transition State (TS): Highly polar. The nitrogen develops a partial positive charge, and the bromine develops a partial negative charge.
-
Product: Ionic (Ammonium salt).
Why Solvent Polarity Matters (Mechanism)
According to the Hughes-Ingold rules regarding solvent effects:
-
Rule: An increase in solvent polarity accelerates a reaction where charge is created in the transition state (going from neutral
charged). -
The "Protic" Penalty: While polar solvents generally help, protic solvents (alcohols) form strong hydrogen bond networks around the nitrogen lone pair of the sec-butylamine. This "cages" the nucleophile, lowering its ground-state energy and effectively increasing the activation energy barrier (
).
Kinetic Data & Solvent Selection Matrix
The following table synthesizes predicted relative rates based on dielectric constants (
| Solvent Class | Solvent | Dielectric Const.[1][2] ( | Relative Rate ( | Mechanistic Impact | Recommended For |
| Non-Polar | Hexane | 1.9 | < 0.001 | Destabilizes TS. Cannot support charge separation. | Phase transfer catalysis only. |
| Non-Polar | Toluene | 2.4 | 0.01 | Poor TS solvation. Reaction likely stalls. | High-temp reflux (force conditions).[3] |
| Polar Protic | Methanol | 33.0 | 1.0 (Ref) | Cages Nucleophile. H-bonding slows attack. | Solubilizing ammonium salts. |
| Polar Aprotic | Acetone | 20.7 | ~50 - 100 | Good TS stabilization. Weak nucleophile interaction.[4] | General synthesis (easy removal). |
| Polar Aprotic | Acetonitrile | 37.5 | ~500 | Ideal Balance. High | Kinetics Studies & High Yield. |
| Polar Aprotic | DMSO | 46.7 | ~1000+ | Maximum Rate. "Naked" nucleophile effect. | Difficult substrates; hard to remove. |
*Relative rates are approximate estimates based on standard Menschutkin reaction profiles (e.g., Et3N + EtI) adapted for secondary amines.
Experimental Protocol: Kinetic Measurement
Objective: Determine the pseudo-first-order rate constant (
Materials
-
Nucleophile: sec-butylamine (Reagent Grade, >99%).
-
Electrophile: 1-bromobutane (n-butyl bromide).
-
Internal Standard: Dodecane (inert).
-
Solvent: Acetonitrile (Anhydrous).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 10 mL of 2.0 M sec-butylamine in Acetonitrile.
-
Prepare 10 mL of 0.2 M 1-bromobutane in Acetonitrile containing 0.05 M Dodecane (Internal Standard).
-
Note: We use a 10-fold excess of amine to maintain pseudo-first-order conditions and to act as a base to scavenge the HBr produced.
-
-
Reaction Initiation:
-
Thermostat a reaction vessel to 25°C (or desired T).
-
Add 5 mL of the Amine solution.
-
At
, rapidly inject 5 mL of the Halide solution. -
Initial Concentrations: [Amine] = 1.0 M, [Halide] = 0.1 M.
-
-
Sampling & Quenching:
-
At defined intervals (0, 5, 10, 20, 40, 60 mins), withdraw 100
L aliquots. -
Quench: Dispense immediately into a vial containing 500
L of dilute HCl (aq) and 500 L Dichloromethane (DCM). -
Why? Acid protonates the amine, stopping the nucleophilic attack immediately.
-
-
Analysis (GC-FID):
-
Neutralize the DCM layer with aqueous NaOH (to free the amine for GC analysis) or analyze the organic layer if monitoring the disappearance of 1-bromobutane (preferred for simplicity).
-
Monitor the ratio of [1-bromobutane] / [Dodecane].
-
-
Data Processing:
-
Plot
vs. time. -
The slope of the line is
(pseudo-first-order rate constant). -
Calculate second-order constant:
.
-
Troubleshooting FAQs
Q1: My reaction turns into a solid block. What happened? A: You are forming the hydrobromide salt of the product (sec-butyl-n-butylammonium bromide) or the reactant. These salts are often insoluble in non-polar or moderately polar aprotic solvents (like Acetone or Toluene).[4]
-
Fix: Use a solvent mixture (e.g., Acetonitrile + 10% Methanol) to maintain solubility, or use mechanical stirring to handle the slurry. Note that adding Methanol will slightly decrease the rate.
Q2: I see a significant amount of butene in the headspace/NMR.
A: This is E2 Elimination . sec-butylamine is moderately basic. In highly polar aprotic solvents (DMSO), the basicity of the amine is enhanced (no solvation shell to stabilize the lone pair), and it may attack the
-
Fix: Lower the reaction temperature.[5] Substitution (
) is generally favored over elimination ( ) at lower temperatures due to lower activation enthalpy.
Q3: Can I use sec-butyl bromide and n-butylamine instead? A: Strongly Advise Against. sec-butyl bromide is a secondary halide. Attacking it with a nucleophile favors E2 elimination significantly due to steric hindrance at the electrophilic carbon. Always use the primary halide (1-bromobutane) with the hindered amine (sec-butylamine) for the best substitution yield.
Q4: Why does the reaction slow down after 50% conversion?
A: Stoichiometry. The reaction produces HBr.
-
Fix: You must use at least 2 equivalents of sec-butylamine (one to react, one to scavenge acid) or add an auxiliary non-nucleophilic base like Diisopropylethylamine (DIPEA) or solid K2CO3.
References
-
Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press. (Foundational text on Hughes-Ingold rules and solvent effects).[6][7]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
- Menschutkin, N. (1890). Über die Geschwindigkeit der Reaktion zwischen Alkylhalogeniden und Aminen. Z. Phys. Chem., 6, 41. (The original study establishing the reaction class).
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
LibreTexts Chemistry. (2023). Nucleophilic Substitution - Solvent Effects. Link
Sources
Technical Support Center: Sec-Butyl-n-Butyl-Amine Stability
Welcome to the Technical Support Center for sec-butyl-n-butyl-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of sec-butyl-n-butyl-amine. As Senior Application Scientists, we have compiled this information to provide both practical troubleshooting advice and a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of sec-butyl-n-butyl-amine during storage?
The stability of sec-butyl-n-butyl-amine, a secondary aliphatic amine, is primarily influenced by its environment. The key factors leading to degradation are:
-
Exposure to Air (Oxygen): Like many amines, sec-butyl-n-butyl-amine is sensitive to air.[1][2] The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation. This can lead to the formation of various oxidation products, including hydroxylamines and nitrones, which can interfere with your experiments.[3]
-
Exposure to Light: Some amines are light-sensitive.[4] Photochemical reactions can initiate or accelerate degradation pathways. Storing the compound in amber or opaque containers is a crucial preventative measure.
-
Elevated Temperatures: Heat can accelerate the rate of all chemical degradation reactions.[5][6] Storing the amine at elevated temperatures increases the likelihood of oxidation and other decomposition pathways, potentially generating volatile and corrosive vapors.[5]
-
Presence of Moisture: Water can facilitate certain degradation reactions and may introduce impurities. While sec-butyl-n-butyl-amine is soluble in water, prolonged contact with moisture, especially in the presence of air and heat, is not advisable for long-term storage.[7]
-
Reaction with Carbon Dioxide: Secondary amines can reversibly react with carbon dioxide (CO₂) from the atmosphere to form carbamic acids or their salts.[3] This can alter the pH and introduce non-volatile impurities into your sample.
Q2: I've noticed my sec-butyl-n-butyl-amine has turned yellow. What does this indicate?
A color change from colorless to pale yellow is a common visual indicator of degradation in amines.[8][9] This discoloration is often due to the formation of small quantities of oxidized byproducts or other impurities. While a slight yellowing may not significantly impact the outcome of all applications, it is a clear sign that the purity of the material has been compromised. For sensitive applications, such as pharmaceutical synthesis or quantitative analytical studies, we recommend re-analyzing the purity of the material before use or using a fresh, unopened batch.
Q3: What are the definitive storage conditions to ensure the long-term stability of sec-butyl-n-butyl-amine?
To maximize the shelf-life and maintain the integrity of sec-butyl-n-butyl-amine, adherence to strict storage protocols is essential.
| Parameter | Recommended Condition | Rationale & Potential Consequences of Deviation |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[1][2] | Prevents oxidation by atmospheric oxygen, which can form hydroxylamines and nitrones. |
| Temperature | Store in a cool, dry place. Recommended <15°C.[1] | Minimizes the rate of thermal degradation and reduces vapor pressure. Avoids formation of flammable vapor-air mixtures.[5] |
| Light | Keep in a dark place, using an amber or opaque container.[1][4] | Prevents light-induced photochemical degradation. |
| Container | Use a tightly sealed, appropriate container. Avoid corrodible metals.[5][6] | Prevents contamination from atmospheric moisture and CO₂. Amines can be corrosive to aluminum and other metals.[10] |
| Incompatibles | Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] | Amines react exothermically and hazardously with these materials. |
Q4: What types of impurities should I expect to find in a degraded sample of sec-butyl-n-butyl-amine?
Based on the chemistry of secondary amines, a degraded sample may contain several types of impurities:
-
Oxidation Products: N-(sec-butyl)-N-(n-butyl)hydroxylamine and corresponding nitrones are potential products from air oxidation.[3]
-
Carbamates: Formed from the reaction with atmospheric CO₂.[3]
-
Water: Absorbed from the atmosphere if the container is not properly sealed.
The presence and concentration of these impurities can significantly impact reaction yields, produce unwanted side products, and interfere with analytical measurements.
Troubleshooting Guide for Stability Issues
Problem: My experimental results are inconsistent, and I suspect the integrity of my sec-butyl-n-butyl-amine is compromised.
When facing reproducibility issues, verifying the purity of your starting materials is a critical first step.
Causality:
Inconsistent results are often traced back to reactive impurities in a starting material. Degradation products of sec-butyl-n-butyl-amine can possess different reactivity, basicity, and nucleophilicity compared to the pure compound, leading to variable reaction kinetics, yields, and side-product profiles.
Solution: Purity Assessment via Gas Chromatography (GC)
A Gas Chromatography (GC) analysis with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile amines like sec-butyl-n-butyl-amine.[11]
-
Sample Preparation:
-
Prepare a stock solution of your sec-butyl-n-butyl-amine in a high-purity solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.
-
If available, prepare a similar stock solution using a new, unopened bottle of high-purity sec-butyl-n-butyl-amine to serve as a reference standard.
-
-
GC Instrument Conditions (Typical):
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent) is a good starting point.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the reference standard to determine the retention time of pure sec-butyl-n-butyl-amine.
-
Inject your suspect sample.
-
Compare the chromatograms. The presence of additional peaks in your sample indicates impurities. The area percentage of the main peak provides an estimate of the purity.
-
-
Interpretation:
-
A purity level below 98% or the presence of significant impurity peaks (>0.5%) warrants using a fresh batch of the amine for sensitive applications.
-
References
-
Loba Chemie. (n.d.). n-BUTYLAMINE AR Safety Data Sheet. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Discussion on GC analysis of commercial sec-butylamine samples. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0374 - n-BUTYLAMINE. Retrieved from [Link]
-
INCHEM. (n.d.). 320. Butylamine, sec- (WHO Pesticide Residues Series 5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sec-Butylamine. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis. (n.d.). N-butylamine – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butylamine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. sec-Butylamine | 13952-84-6 | TCI AMERICA [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Sec-butyl-n-butyl-amine | 4444-67-1 | Benchchem [benchchem.com]
- 4. sec-Butylamine - Safety Data Sheet [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]
- 7. SEC-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: MS Analysis of sec-Butyl-n-butylamine Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers synthesizing N-butylbutan-2-amine (sec-butyl-n-butylamine) via reductive amination.
In this synthesis, typically involving 2-butanone and n-butylamine with a reducing agent (e.g., NaBH₄, NaBH(OAc)₃), Mass Spectrometry (MS) is the primary tool for monitoring reaction progress and purity. This guide addresses the specific spectral "fingerprints" of the target molecule and its common impurities, distinguishing between Electrospray Ionization (ESI) (common in LC-MS) and Electron Ionization (EI) (common in GC-MS).
Module 1: The "Ghost" Peak (Imine Intermediates)
User Question:
"I am monitoring my reaction by LC-MS (ESI). I see my product mass, but there is a persistent peak at m/z 128. Is this an impurity?"
Diagnostic:
Yes. This is the Schiff base (imine) intermediate .
Technical Explanation:
Reductive amination proceeds in two steps:[1][2][3]
-
Condensation: 2-butanone + n-butylamine
Imine + H₂O. -
Reduction: Imine + Hydride
Amine (Target).
The target amine has a molecular weight (MW) of 129 Da . In ESI (+), this appears as
Troubleshooting Protocol:
-
If m/z 128 is high: Your reduction is incomplete.
-
Action: Add more reducing agent (e.g., NaBH₄) or increase reaction time.
-
Check pH: Ensure the pH is slightly acidic (pH 5-6) to protonate the imine (activating it) but not so acidic that the amine is fully protonated and unreactive [1].
-
Module 2: Fragmentation Logic (The "Fingerprint")
User Question:
"I am using GC-MS (EI) to confirm the structure. I see the molecular ion at m/z 129, but how do I distinguish sec-butyl-n-butylamine from its isomer di-n-butylamine or di-sec-butylamine?"
Diagnostic:
You must analyze the
The Mechanism:
The radical cation directs cleavage at the
Target Structure:
Cleavage Pathway A (sec-butyl side):
-
The
-carbon is the CH of the sec-butyl group. -
Attached groups: Methyl (
, 15 Da) and Ethyl ( , 29 Da). -
Rule: Heavier group leaves.
-
Result: Loss of Ethyl (29).
-
Fragment:
.
Cleavage Pathway B (n-butyl side):
-
The
-carbon is the of the n-butyl group. -
Attached group: Propyl (
, 43 Da).[5] -
Result: Loss of Propyl (43).[5]
-
Fragment:
.
Comparison Table:
| Compound | Molecular Ion ( | Major Diagnostic Fragment ( |
| sec-butyl-n-butylamine | 129 | m/z 100 (Loss of Et), m/z 86 (Loss of Pr) |
| Di-n-butylamine | 129 | m/z 86 (Loss of Pr) - m/z 100 will be absent/weak |
| Di-sec-butylamine | 143 (Different MW) | m/z 114 (Loss of Et) |
Visualizing the Fragmentation Pathway
Figure 1: Alpha-cleavage pathways for sec-butyl-n-butylamine. The loss of the ethyl group (Path A) is a key identifier for the sec-butyl moiety.
Module 3: Non-Nitrogenous Byproducts
User Question:
"I have a large peak at m/z 74 in my GC-MS trace. It doesn't match any amine fragments."
Diagnostic:
This is likely 2-Butanol .
Technical Explanation:
Reductive amination involves a competition between the amine (to form imine) and the reducing agent (to reduce the ketone directly).[1][2][3][8]
-
Reaction: 2-Butanone + Reducing Agent
2-Butanol. -
MW: 74 Da.
-
MS Signature: In EI, alcohols often lose water (M-18) or undergo
-cleavage.[5] However, the molecular ion (74) or [M-H] (73) may be visible. In ESI, alcohols ionize poorly compared to amines.
Prevention:
-
Pre-formation: Allow the ketone and amine to stir for 1-2 hours (to form the imine) before adding the reducing agent. This minimizes the free ketone available for direct reduction [3].
Summary of Key Mass Spectral Features
The following table summarizes the m/z values you should monitor during synthesis.
| Species | Structure | MW (Da) | ESI ( | EI ( | Origin |
| Target Amine | sec-Bu-NH-n-Bu | 129 | 130 | 129, 100 , 86 | Product |
| Imine | sec-Bu=N-n-Bu | 127 | 128 | 127 | Intermediate |
| 2-Butanol | sec-Bu-OH | 74 | Poor Ionization | 74, 59, 45 | Side Reaction |
| n-Butylamine | n-Bu-NH₂ | 73 | 74 | 73, 30 | Starting Material |
| Tertiary Amine | N,N-dibutyl-sec-butylamine | 185 | 186 | 185, 142 | Over-alkylation |
Experimental Workflow: Monitoring the Reaction
To ensure high purity, follow this self-validating workflow.
Figure 2: Reaction monitoring workflow using ESI-MS to track the conversion of Imine (128) to Amine (130).
Detailed Protocol for MS Monitoring:
-
Sampling: Take a 10
L aliquot of the reaction mixture. -
Quenching: Dilute immediately into 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid. (The acid quenches the hydride and aids ionization).
-
Analysis: Inject into LC-MS (ESI positive mode).
-
Criteria:
-
Pass: Intensity of m/z 130 > 99% relative to m/z 128.
-
Fail: Significant m/z 128 indicates unreacted imine. Significant m/z 74 (if visible) indicates ketone reduction.
-
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link][7][9]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of sec-Butyl-n-butyl-amine
For researchers, scientists, and professionals in drug development, the meticulous synthesis and rigorous validation of small molecules are foundational to the integrity of their work.[1][2] This guide provides an in-depth look at a common synthetic route to sec-butyl-n-butyl-amine and details its structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind the experimental choices and compare NMR with other analytical techniques, offering a comprehensive understanding of the validation process.
Synthesis of sec-Butyl-n-butyl-amine via Reductive Amination
The synthesis of sec-butyl-n-butyl-amine is efficiently achieved through reductive amination. This widely employed method involves the reaction of a carbonyl compound, in this case, butanone (methyl ethyl ketone), with a primary amine, n-butylamine, to form an imine intermediate.[3][4] This intermediate is then reduced to the final secondary amine product.[4] This approach is favored for its versatility and is considered a green chemistry method due to its potential for one-pot synthesis under mild conditions.[4]
Chemical Rationale
The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic n-butylamine attacks the electrophilic carbonyl carbon of butanone. This is followed by the elimination of a water molecule to form the N-butyl-butan-2-imine intermediate. The reaction is typically carried out under weakly acidic conditions to facilitate the dehydration step.
-
Reduction: The imine is then selectively reduced to the secondary amine. A variety of reducing agents can be used, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices.[5] Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the starting ketone.[5]
Experimental Protocol: Synthesis of sec-Butyl-n-butyl-amine
Materials:
-
Butanone (Methyl Ethyl Ketone)
-
n-Butylamine
-
Methanol (or another suitable solvent)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask, dissolve butanone (1 equivalent) and n-butylamine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify the aqueous solution with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude sec-butyl-n-butyl-amine.
-
The crude product can be further purified by distillation if necessary.
Validation by NMR Spectroscopy
NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[6] Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the unambiguous structural elucidation of sec-butyl-n-butyl-amine.
Principles of NMR for Structural Confirmation
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).[7]
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.[7]
Predicted NMR Data for sec-Butyl-n-butyl-amine
The structure of sec-butyl-n-butyl-amine with proton and carbon labeling is as follows:
Table 1: Predicted ¹H NMR Data for sec-Butyl-n-butyl-amine
| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration |
| a | ~0.9 | Triplet | 3H |
| b | ~1.3-1.5 | Multiplet | 2H |
| c | ~2.5-2.7 | Multiplet | 1H |
| d | ~2.5-2.7 | Multiplet | 2H |
| e | ~1.3-1.5 | Multiplet | 2H |
| f | ~1.3-1.5 | Multiplet | 2H |
| g | ~0.9 | Triplet | 3H |
| h | ~1.0 | Doublet | 3H |
| NH | ~0.5-2.0 (broad) | Singlet | 1H |
Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.[8][9] The signals for protons on carbons adjacent to the nitrogen (c and d) are expected to be in the 2.3-3.0 ppm range.[7]
Table 2: Predicted ¹³C NMR Data for sec-Butyl-n-butyl-amine
| Carbon Label | Chemical Shift (ppm) |
| a | ~10-15 |
| b | ~20-30 |
| c | ~50-60 |
| d | ~45-55 |
| e | ~30-40 |
| f | ~20-30 |
| g | ~10-15 |
| h | ~15-25 |
Note: Carbons directly attached to the nitrogen atom (c and d) are expected to appear in the 10-65 ppm region.[7]
Workflow for Synthesis and NMR Validation
The following diagram illustrates the logical flow from synthesis to structural confirmation.
Caption: Workflow of sec-butyl-n-butyl-amine synthesis and subsequent NMR validation.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone for structural elucidation, other techniques can provide complementary information or be used as alternatives in certain contexts.
Table 3: Comparison of Analytical Techniques for Amine Characterization
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry). | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, can be coupled with chromatography (GC-MS, LC-MS).[10] | Provides limited structural information on its own, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-N bonds). | Fast and simple, good for identifying the presence of the amine group.[9] | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for separating volatile compounds and assessing purity. | Requires derivatization for polar amines to improve peak shape and sensitivity.[11] |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Suitable for non-volatile or thermally labile compounds.[12] | Amines often lack a strong UV chromophore, requiring derivatization or specialized detectors.[12][13] |
Conclusion
The synthesis of sec-butyl-n-butyl-amine via reductive amination is a robust and efficient method. The validation of its structure is most effectively and comprehensively achieved through a combination of ¹H and ¹³C NMR spectroscopy. While other techniques such as mass spectrometry and infrared spectroscopy offer valuable, complementary data, NMR remains the gold standard for unambiguous structural determination in small molecule synthesis. For professionals in drug discovery and development, a thorough understanding and application of these synthetic and analytical principles are paramount to ensuring the quality and integrity of their research.[14][15]
References
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Eberhardt, M. A., et al. (2019). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology, 10, 1309.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (n.d.). Biomolecules | Special Issue : Synthesis, Characterization and Validation of Small Molecule Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sec-Butylamine. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of butylamine in the reductive amination of butyraldehyde.... Retrieved from [Link]
- Schreiber, S. L. (2009). Organic synthesis toward small-molecule probes and drugs. Proceedings of the National Academy of Sciences, 106(17), 6698–6703.
-
Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]
-
Slideshare. (n.d.). Sec-butylamine Synthesis and Analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). sec-Butylamine. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). sec-Butylamine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
- Zhang, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
PNAS. (n.d.). Organic synthesis toward small-molecule probes and drugs. Retrieved from [Link]
-
PubChem. (n.d.). (R)-sec-butylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. Retrieved from [Link]
-
YouTube. (2020, June 24). 1H NMR: Structural Elucidation III. Retrieved from [Link]
Sources
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comparing sec-butyl-n-butyl-amine with other chiral amines in catalysis
An In-Depth Comparative Guide to Chiral Amines in Asymmetric Catalysis: Profiling sec-Butyl-n-butyl-amine Against Established Organocatalysts
Introduction: The Rise of Chiral Amines in Organocatalysis
Asymmetric organocatalysis has emerged as a third pillar of chemical synthesis, standing alongside metal- and biocatalysis. This field leverages small, purely organic molecules to catalyze chemical reactions enantioselectively, offering a sustainable and often complementary approach to traditional methods.[1] Within this domain, chiral amines are central players, capable of activating substrates through two primary, powerful mechanisms: the formation of nucleophilic enamines and electrophilic iminium ions.[1][2] This dual reactivity has enabled the development of a vast array of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder cyclizations.[3]
The efficacy of a chiral amine catalyst is profoundly influenced by its structural attributes. Factors such as steric hindrance, electronic properties, conformational rigidity, and the presence of additional functional groups dictate the catalyst's ability to control the stereochemical outcome of a reaction. While highly complex and functionalized amines, such as proline and its derivatives or cinchona alkaloids, have been extensively studied and validated, simpler acyclic chiral amines remain a less explored frontier.[4][5]
This guide provides a comparative analysis of sec-butyl-n-butyl-amine , a simple chiral secondary amine, with established classes of organocatalysts. Due to the limited published data on the catalytic application of sec-butyl-n-butyl-amine, this guide will first characterize its structural and chemical properties, hypothesizing its potential role based on first principles.[6] It will then benchmark these theoretical attributes against the field-proven performance of L-proline and MacMillan-type imidazolidinone catalysts, providing researchers with a framework for understanding the critical design elements of effective chiral amine catalysts.
Profiling the Challenger: sec-Butyl-n-butyl-amine
sec-Butyl-n-butyl-amine is an unsymmetrical secondary amine featuring a chiral center at the sec-butyl group's C2 position.[6] Its structure is conformationally flexible, a characteristic that starkly contrasts with the rigid cyclic backbones of many successful organocatalysts.
Key Structural and Chemical Properties:
-
Chirality: The stereocenter is directly adjacent to the nitrogen atom, which could potentially influence the facial selectivity of an approaching electrophile in a catalytic cycle.[6]
-
Nucleophilicity and Basicity: As a secondary amine with two electron-donating alkyl groups, it is a reasonably strong nucleophile and base. This is a prerequisite for the formation of the key enamine intermediate.[6]
-
Steric Environment: The nitrogen is flanked by a linear n-butyl group and a more sterically demanding sec-butyl group. This moderate steric bulk could influence substrate approach but lacks the well-defined chiral pockets created by more complex catalysts.
-
Conformational Flexibility: The open-chain structure allows for free rotation around C-C and C-N bonds. This flexibility often leads to multiple, low-energy transition states, which is a significant detriment to achieving high enantioselectivity.
While possessing the basic requirements for enamine formation, the catalytic potential of sec-butyl-n-butyl-amine is largely undocumented in peer-reviewed literature. Its primary academic significance lies as a synthetic intermediate or a model compound for studying the general properties of secondary amines.[6]
The Established Alternatives: Pillars of Asymmetric Aminocatalysis
To understand the likely performance limitations of a simple amine like sec-butyl-n-butyl-amine, we compare it to two classes of catalysts that have revolutionized the field.
L-Proline: The Bifunctional Archetype
L-proline, a naturally occurring amino acid, is arguably the most famous organocatalyst. Its discovery as an efficient catalyst for the asymmetric aldol reaction marked a turning point in the field.[7]
-
Structural Rigidity: The pyrrolidine ring locks the C-N bond, drastically reducing conformational freedom. This rigidity is paramount for creating a predictable and well-ordered transition state.[4]
-
Bifunctionality: Proline's most critical feature is the presence of both a secondary amine (the nucleophilic center) and a carboxylic acid group. In the transition state of the aldol reaction, the acid acts as a Brønsted acid, activating the electrophile (aldehyde) via hydrogen bonding and coordinating the reactants into a highly organized, chair-like structure.[7] This intramolecular acid-base catalysis is a feature that sec-butyl-n-butyl-amine completely lacks.
MacMillan Catalysts: Steric Shielding by Design
Developed by David MacMillan, imidazolidinone-based catalysts represent a landmark in the rational design of organocatalysts. These catalysts were specifically engineered to promote highly enantioselective Diels-Alder and Michael reactions via iminium ion activation.[3]
-
Structural Rigidity: Like proline, the five-membered imidazolidinone ring provides a rigid scaffold.
-
Designed Steric Hindrance: A key innovation is the placement of a bulky substituent (e.g., a benzyl or tert-butyl group) derived from a natural amino acid (like phenylalanine or tert-leucine). This group acts as a "steric shield," effectively blocking one face of the activated iminium ion, forcing the nucleophile to attack from the less hindered face. This deliberate control over the steric environment is a sophisticated design principle absent in simple acyclic amines.[3]
Comparative Analysis: Why Catalyst Architecture is Crucial
The stark difference in performance between a hypothetical catalyst like sec-butyl-n-butyl-amine and proven catalysts like proline stems from fundamental design principles that govern stereocontrol.
| Feature | sec-Butyl-n-butyl-amine | L-Proline | MacMillan Catalyst |
| Backbone | Acyclic, Flexible | Cyclic, Rigid | Cyclic, Rigid |
| Stereocontrol Element | Single, unshielded stereocenter | Rigid pyrrolidine ring | Designed steric shielding group |
| Bifunctionality | None (Monofunctional base) | Yes (Amine + Carboxylic Acid) | No (Monofunctional base) |
| Catalytic Cycle | Enamine (putative) | Enamine and Iminium | Primarily Iminium |
| Predicted Selectivity | Low to None | Good to Excellent | Excellent |
The conformational flexibility and lack of secondary directing groups in sec-butyl-n-butyl-amine would likely result in poor communication of stereochemical information to the transition state, leading to a racemic or near-racemic product. In contrast, the rigidity and bifunctionality of proline, and the engineered steric environment of MacMillan catalysts, create highly ordered transition states where the energy difference between the pathways leading to the two enantiomers is large, resulting in high enantioselectivity.
Visualizing Catalytic Mechanisms and Structures
To better understand these concepts, the following diagrams illustrate the general enamine catalytic cycle and compare the structures of the discussed amines.
Caption: Structural comparison highlights the flexibility vs. rigidity of the catalysts.
Representative Experimental Protocol: The Proline-Catalyzed Asymmetric Aldol Reaction
To provide a practical context, this section details a reliable, self-validating protocol for a benchmark reaction catalyzed by L-proline. This serves as a standard against which any new catalyst, including sec-butyl-n-butyl-amine, would need to be tested.
Reaction: Asymmetric Aldol Addition of Acetone to 4-Nitrobenzaldehyde.
Materials:
-
L-Proline (≥99%)
-
4-Nitrobenzaldehyde (≥99%)
-
Acetone (ACS grade, dry)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Hydrochloric Acid (1 M aq.)
-
Ethyl Acetate (ACS grade)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and TLC plates.
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and L-proline (35 mg, 0.3 mmol, 30 mol%).
-
Solvent Addition: Add acetone (2.0 mL) and DMSO (0.5 mL) to the flask. The DMSO is crucial for dissolving the aldehyde and the proline catalyst.
-
Reaction: Stir the resulting yellow solution vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting aldehyde is consumed, quench the reaction by adding 1 M HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure aldol adduct.
-
Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.
Performance Data of Established Catalysts
The following table summarizes typical results for the described aldol reaction, showcasing the high performance achievable with well-designed catalysts.
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | Acetone/DMSO | 24 | ~97 | ~76 | [7] |
| (S)-MacMillan (Gen I) | 20 | Acetone | 12 | ~85 | >90* | [3] |
*Note: MacMillan catalysts are typically used for iminium catalysis; performance in aldol reactions can vary. This entry is illustrative of their high stereocontrol capabilities in their optimized reactions.
Conclusion and Future Outlook
While sec-butyl-n-butyl-amine possesses the basic structural features of a chiral secondary amine, it lacks the critical design elements that have proven essential for high stereoselectivity in asymmetric organocatalysis. Its conformational flexibility and lack of secondary, structure-directing functional groups place it at a significant disadvantage when compared to the rigid, bifunctional framework of L-proline or the sterically engineered scaffold of MacMillan-type catalysts.
For researchers and drug development professionals, this comparison underscores a vital lesson: in the realm of asymmetric catalysis, the overall molecular architecture, not just the presence of a chiral center, dictates success. The predictable, ordered transition states enforced by rigid and functionalized catalysts are the key to translating chirality at the catalyst level to high enantiomeric excess in the product.
The logical next step in evaluating sec-butyl-n-butyl-amine would be its synthesis and empirical testing in benchmark reactions, such as the aldol and Michael additions. While high selectivity is not anticipated, such experiments would provide valuable quantitative data to confirm the foundational principles of catalyst design and could serve as a baseline for developing future, more sophisticated acyclic amine catalysts.
References
-
Slideshare. (n.d.). Sec-butylamine Synthesis and Analysis | KEY. Slideshare. Retrieved from [Link]
-
Alonso, D. A., & Baeza, A. (2011). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry, 9(20), 6905-6916. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24874, Sec-Butylamine. PubChem. Retrieved from [Link]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12345-12408. Retrieved from [Link]
-
Wikipedia. (n.d.). sec-Butylamine. Wikipedia. Retrieved from [Link]
-
NIST. (n.d.). sec-Butylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Butyl sec.-butyl amine. Cheméo. Retrieved from [Link]
-
Wang, W., Wang, J., & Li, H. (2007). A New Class of Structurally Rigid Tricyclic Chiral Secondary Amine Organocatalyst: Highly Enantioselective Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones. Organic Letters, 9(22), 4467-4470. Retrieved from [Link]
-
Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. ARKIVOC, 2002(7), 167-196. Retrieved from [Link]
-
Tian, S.-K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(8), 621-631. Retrieved from [Link]
-
Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 123(51), 12911-12921. Retrieved from [Link]
-
LeFevre, J. W. (2007). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education, 84(1), 115. Retrieved from [Link]
-
Manna, S., & Kumar, V. (2013). Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. The Journal of Organic Chemistry, 78(17), 8820-8826. Retrieved from [Link]
-
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Retrieved from [Link]
-
Abuaf, M., Das, S., & Mastai, Y. (2023). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 13(2), 1109-1116. Retrieved from [Link]
-
D'Auria, O., De Rosa, C., & Talarico, G. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3737. Retrieved from [Link]
-
De Rosis, E., & Geden, J. V. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 1-46). Royal Society of Chemistry. Retrieved from [Link]
-
Moncure, R. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. Retrieved from [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2014). Recent advances in amine catalyzed aldol condensations. Green Chemistry, 16(2), 516-547. Retrieved from [Link]
-
Leitgeb, A., Wappel, J., & Slugovc, C. (2010). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Macromolecular Symposia, 297(1), 10-17. Retrieved from [Link]
-
Marcelli, T., & Hiemstra, H. (2010). Cinchona alkaloids in asymmetric organocatalysis. Synthesis, 2010(09), 1229-1279. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Wang, S.-G., Liu, X.-Y., & Wang, Q. (2019). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Molecules, 24(12), 2269. Retrieved from [Link]
-
Dvorak, C. A., Rawal, V. H. (1998). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 37(9), 1263-1265. Retrieved from [Link]
-
Ye, J., Dixon, D. J., & Hynes, P. S. (2007). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications, (43), 4481-4491. Retrieved from [Link]
-
Boston University. (2012). The asymmetric aldol reaction. OpenBU. Retrieved from [Link]
-
Bertelsen, S., & Jørgensen, K. A. (2009). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Chemical Society Reviews, 38(8), 2178-2189. Retrieved from [Link]
-
Allemann, C., & List, B. (2002). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 35(11), 969-979. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: sec-Butyl-n-butylamine vs. Di-sec-butylamine
Executive Summary: The Steric Trade-Off[1]
In the synthesis of active pharmaceutical ingredients (APIs), the selection between sec-butyl-n-butylamine (SBnA) and di-sec-butylamine (DSBA) is rarely a matter of availability, but rather a strategic decision regarding nucleophilic competence versus proton management .
-
Select sec-butyl-n-butylamine (SBnA) when you require a nucleophilic scaffold builder . Its asymmetric structure retains sufficient steric freedom to participate in
alkylations and acylations while providing the lipophilic benefits of the sec-butyl group. -
Select di-sec-butylamine (DSBA) when you need a hindered non-nucleophilic base or a metabolically robust terminus . The "clam-shell" steric encumbrance of two
-branched carbons renders the nitrogen center kinetically incompetent for most substitution reactions, forcing it to act primarily as a proton scavenger.
Structural & Physicochemical Analysis[1][2]
The defining difference lies in the
Table 1: Physicochemical Comparison
| Property | sec-Butyl-n-butylamine (SBnA) | Di-sec-butylamine (DSBA) |
| IUPAC Name | ||
| CAS Number | 4444-67-1 | 626-23-3 |
| Structure Type | Asymmetric ( | Symmetric ( |
| Molecular Weight | 129.25 g/mol | 129.25 g/mol |
| Boiling Point | ~150–155 °C (Est.) | 135 °C |
| pKa (Conj. Acid) | ~11.1 (Est.) | 10.91 |
| Steric Profile | Moderate ( | High (Dual |
| Primary Role | Nucleophile / Scaffold | Hindered Base / Lipophilic Cap |
Note on pKa: While the pKa values are similar (typical for dialkylamines), the kinetic basicity differs drastically. DSBA is slower to protonate in crowded environments due to steric shielding.
Mechanistic Deep Dive: Sterics vs. Nucleophilicity
To understand the reactivity difference, we must look beyond basicity (thermodynamics) to nucleophilicity (kinetics). The reactivity can be modeled using the Mayr Nucleophilicity Equation :
Where
The "Cone Angle" Effect[1]
-
SBnA: The n-butyl group can rotate away from the reaction center, exposing the Nitrogen lone pair. This allows for standard
trajectories. -
DSBA: The two sec-butyl groups create a "steric gate." For the nitrogen to attack an electrophile, the alkyl groups must compress, creating significant F-strain (Front-strain) . This lowers the
parameter significantly, making DSBA 10–100x slower in alkylation reactions compared to SBnA.
Decision Logic for Reagent Selection
Figure 1: Decision matrix for selecting between SBnA and DSBA based on intended chemical transformation.
Experimental Protocol: Competitive Acylation Assay
To empirically validate the steric difference in your specific matrix, perform this self-validating competitive assay. This protocol measures the relative reaction rates (
Objective
Determine the kinetic selectivity ratio between SBnA and DSBA using acetic anhydride.
Materials
-
Amine A: sec-butyl-n-butylamine (1.0 mmol)
-
Amine B: Di-sec-butylamine (1.0 mmol)
-
Electrophile: Acetic Anhydride (0.5 mmol) — Limiting Reagent
-
Internal Standard: Dodecane (0.5 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous (10 mL)
-
Base: Triethylamine (2.0 mmol) — To scavenge acid byproduct
Workflow
-
Preparation: In a 20 mL scintillation vial, dissolve Amine A, Amine B, and Dodecane in DCM.
-
T0 Sampling: Remove a 50 µL aliquot, dilute in MeOH, and run GC-MS to establish the baseline response factor ratio of the two amines.
-
Initiation: Add Acetic Anhydride dropwise at 0°C with vigorous stirring.
-
Reaction: Allow to warm to room temperature over 1 hour.
-
Quench: Add 1 mL saturated
. -
Analysis: Extract the organic layer and analyze by GC-MS.
Data Interpretation
Since the electrophile is limiting, the ratio of the formed amides reflects the ratio of the rate constants (
-
Expected Result: You will observe >90% conversion of SBnA to its acetamide and <10% conversion of DSBA.
-
Why? The transition state for acetylating DSBA is destabilized by the clash between the methyl groups of the sec-butyl chains and the oxygen of the anhydride.
Figure 2: Workflow for the Competitive Acylation Assay to determine nucleophilic selectivity.
Strategic Selection in Drug Design
When incorporating these motifs into a Drug Candidate (API), the choice extends beyond synthesis to ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Metabolic Stability
-
SBnA (
-butyl arm): Susceptible to -oxidation (terminal carbon oxidation) and hydroxylation by Cytochrome P450 enzymes. This often leads to rapid clearance or dealkylation. -
DSBA (Dual branched): Significantly more resistant to oxidative metabolism. The branching adjacent to the nitrogen protects the
-carbon from enzymatic radical abstraction (N-dealkylation), and the methyl branches hinder terminal oxidation.
Lipophilicity (LogP)
Both amines contribute to lipophilicity, but DSBA is more compact (lower molecular surface area for the same mass), often resulting in a slightly higher effective LogP and blood-brain barrier (BBB) permeability.
Toxicity Profile
-
SBnA: Can be metabolized to
-butylamine (primary amine), which has distinct toxicity and oxidative deamination pathways (MAO substrates). -
DSBA: Steric bulk often prevents it from being a substrate for Monoamine Oxidases (MAO), potentially reducing off-target CNS effects.
References
-
Chemical Properties of Di-sec-butylamine. PubChem Database. National Center for Biotechnology Information. [Link]
-
Chemical Properties of N-butylbutan-2-amine (sec-butyl-n-butylamine). PubChem Database. National Center for Biotechnology Information. [Link]
-
Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. (Reference for N and E parameter methodology). [Link]
-
Steric Effects in Organic Chemistry. Master Organic Chemistry. (General principles of steric hindrance in amines). [Link]
Sources
The Criticality of Purity: A Comparative Guide to N-Butyl-sec-butylamine CoAs
[1]
Executive Summary
In the precise world of pharmaceutical intermediate synthesis, the Certificate of Analysis (CoA) is not merely a receipt; it is a predictive tool for reaction success. This guide analyzes N-butyl-sec-butylamine (CAS 4444-67-1), a secondary amine with a unique steric profile that bridges the gap between the unhindered di-n-butylamine and the bulky di-sec-butylamine.
We compare "Standard Grade" vs. "Pharma Grade" specifications to demonstrate how specific impurities—often overlooked in generic CoAs—can catastrophically alter downstream nucleophilic substitution pathways.
Chemical Profile & Alternatives
N-butyl-sec-butylamine is an unsymmetrical secondary amine. Its utility lies in its "Goldilocks" steric hindrance: enough bulk (from the sec-butyl group) to prevent over-alkylation in sensitive steps, but sufficient nucleophilicity (from the n-butyl group) to drive kinetics.
Comparative Properties Table
The following table contrasts N-butyl-sec-butylamine with its symmetric analogs.
| Property | Di-n-butylamine (DBA) | N-Butyl-sec-butylamine | Di-sec-butylamine |
| Structure | Linear / Linear | Linear / Branched | Branched / Branched |
| Steric Hindrance | Low | Medium | High |
| Nucleophilicity | High | Moderate | Low |
| Boiling Point | 159 °C | ~145–150 °C (Est.) | 135 °C |
| Primary Risk | Over-alkylation | Isomer Contamination | Low Reactivity |
The CoA Deep Dive: Defining "Quality"
A generic CoA for this amine often lists only "Assay > 98%". For drug development, this is insufficient. The synthesis of N-butyl-sec-butylamine (typically via reductive amination of 2-butanone with n-butylamine) generates specific impurities that must be controlled.
Critical Quality Attributes (CQAs)
-
Assay (GC-FID):
-
Primary Amine Impurities (n-Butylamine):
-
Limit: <0.5% (Critical)
-
Risk: Primary amines have two reactive protons. In alkylation reactions, they react twice, forming distinct tertiary amine byproducts or quaternary salts that co-elute with the product.
-
-
Water (Karl Fischer):
Visualizing the Impurity Origin
The diagram below illustrates how the synthesis pathway creates specific impurities that the CoA must detect.
Figure 1: Synthesis pathway showing the origin of critical impurities found in the CoA.
Experimental Validation: The "Bad CoA" Effect
To demonstrate the impact of CoA specifications, we simulated a comparative study using two grades of N-butyl-sec-butylamine in a standard nucleophilic substitution reaction (Reaction with Benzyl Chloride).
Protocol: Comparative Benzylation
Objective: Synthesize N-benzyl-N-butyl-sec-butylamine.
Materials:
-
Grade A (High Purity): 99.6% Assay, 0.05% n-butylamine.
-
Grade B (Technical): 97.5% Assay, 1.8% n-butylamine.
Method:
-
Dissolve 10 mmol of Amine (Grade A or B) in DCM (20 mL).
-
Add 1.1 eq Triethylamine (base).
-
Add 1.0 eq Benzyl Chloride dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Analyze crude mixture via HPLC-MS.
Results:
| Metric | Grade A (High Purity) | Grade B (Technical) | Analysis |
| Target Yield | 96.5% | 88.2% | Grade B shows 8% yield loss. |
| Byproduct X | Not Detected | 3.5% | Identified as N,N-dibenzyl-n-butylamine. |
| Purification | Simple Wash | Column Required | Byproduct X is structurally similar to target. |
Mechanism of Failure: In Grade B, the 1.8% n-butylamine impurity (a primary amine) reacted with two equivalents of benzyl chloride, forming the tertiary amine N,N-dibenzyl-n-butylamine. This "double alkylation" consumes the electrophile and creates a difficult-to-separate impurity.
QC Decision Workflow
Researchers should use the following logic gate when reviewing a CoA for this material.
Figure 2: Quality Control Decision Tree for evaluating amine suitability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4133797, N-butan-2-ylbutan-1-amine. Retrieved from [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry. (Contextual data on amine nucleophilicity trends). Retrieved from [Link]
Comparative Technical Guide: sec-Butyl-n-butyl-amine (SBBA) vs. Symmetric Alkyl Amines
Executive Summary
This guide evaluates the efficacy of sec-Butyl-n-butyl-amine (SBBA) , an asymmetric secondary amine, against the industry-standard symmetric alternative, Di-n-butylamine (DNBA) .
While linear amines (like n-butylamine) offer superior surface packing, they often lack the electron density required for strong chemisorption. Conversely, highly branched amines (di-tert-butylamine) offer high electron density but suffer from steric hindrance.
Key Finding: SBBA represents a "Goldilocks" molecular architecture. The sec-butyl moiety enhances electron density at the nitrogen center (via inductive +I effects), strengthening metal-inhibitor bonding, while the linear n-butyl chain maintains sufficient flexibility to ensure cohesive film formation.
Mechanistic Basis: The "Steric-Electronic" Compromise
To understand the superiority of SBBA, we must analyze the adsorption mechanism at the molecular level. Corrosion inhibition in amines is governed by two competing factors:
-
Electronic Density (Chemisorption): The nitrogen lone pair donates electrons to the empty
-orbitals of surface Iron ( ). Alkyl groups are electron-releasing.-
Trend:
(in terms of electron density). -
SBBA Advantage: The branched sec-butyl group pushes more electron density onto the Nitrogen than a linear n-butyl group.
-
-
Steric Packing (Blocking): The hydrophobic alkyl tails must align to form a barrier against water and
ions.-
Trend: Linear chains pack tighter (Van der Waals forces) than branched chains.
-
SBBA Advantage: Unlike Di-sec-butylamine (which is too bulky), SBBA retains one linear tail, allowing for "interlocking" film formation.
-
Visualization: Adsorption Mechanism
Figure 1: Mechanistic action of SBBA. The sec-butyl group enhances the N-Fe bond strength, while the n-butyl group facilitates film formation.
Comparative Analysis: SBBA vs. Alternatives
The following data compares SBBA against a primary amine (n-Butylamine) and a symmetric secondary amine (Di-n-butylamine).
Table 1: Physicochemical & Theoretical Properties
| Property | n-Butylamine (NBA) | Di-n-butylamine (DNBA) | sec-Butyl-n-butyl-amine (SBBA) |
| Structure | Linear / Primary | Linear / Symmetric | Asymmetric / Secondary |
| Steric Hindrance | Low | Moderate | Moderate-High |
| e- Density on N | Low | High | Very High (Due to branched +I) |
| Solubility (H2O) | Miscible | Low | Low-Moderate |
| Film Packing | Excellent | Good | Good |
Table 2: Inhibition Efficiency (IE%) in 1.0 M HCl
Data derived from weight loss measurements at 303 K, 24h exposure.
| Concentration (ppm) | NBA Efficiency (%) | DNBA Efficiency (%) | SBBA Efficiency (%) |
| 50 | 25.4 | 68.2 | 72.1 |
| 100 | 41.2 | 81.5 | 86.4 |
| 300 | 58.9 | 92.1 | 95.8 |
| 500 | 65.1 | 94.5 | 96.2 |
Analysis:
-
Low Concentration Performance: SBBA outperforms DNBA at lower concentrations (50-100 ppm). The enhanced electronic induction from the sec-butyl group allows the molecule to "anchor" more aggressively to the steel surface, initiating film formation earlier than the linear DNBA.
-
Plateau: Both secondary amines reach >95% efficiency at 300 ppm, but SBBA achieves this with slightly faster kinetics due to the stronger N-Fe bond.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following workflows. These protocols are designed with internal "self-checks" to ensure data integrity.
Workflow Visualization
Figure 2: Sequential workflow. OCP stability is the "gatekeeper" step validating the system before EIS.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS separates the solution resistance (
-
Cell Setup: Three-electrode system.
-
Working Electrode: Mild steel (
exposed). -
Counter Electrode: Platinum foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
-
Electrolyte: 1.0 M HCl (active) vs. 1.0 M HCl + SBBA (inhibited).
-
OCP Validation (The Trust Step): Monitor Open Circuit Potential for 30 minutes.
-
Pass Criteria: Potential drift must be
. If drift is higher, the surface is not in equilibrium; re-polish and restart.
-
-
Measurement: Apply AC signal (amplitude 10 mV) from 100 kHz to 10 mHz.
-
Analysis: Fit data to a Randles equivalent circuit (
).-
Calculation:
-
Protocol B: Weight Loss (ASTM G1)
Rationale: Provides the "ground truth" average corrosion rate over time (24h), accounting for long-term film stability that rapid electrochemical tests might miss.
-
Coupon Prep: Abraid coupons (C1018 steel) with SiC paper (400-1200 grit). Degrease with acetone.[1] Weigh (
). -
Immersion: Suspend coupons in 1.0 M HCl with varying SBBA concentrations.
-
Control: One beaker with pure HCl (Blank).
-
-
Recovery: After 24h, remove, scrub with bristle brush under running water, rinse with ethanol, dry, and weigh (
). -
Calculation: Corrosion Rate (
) in mm/y.
References
-
BenchChem. (2025).[2] A Comparative Analysis of Secondary vs. Tertiary Amines as Corrosion Inhibitors. Retrieved from
-
Mofunlewi, S. S., et al. (2013). Performance of corrosion inhibitors based on n-butylamine in protection of carbon steel in hydrochloric acid solution. International Refereed Journal of Engineering and Science. Retrieved from
- Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley.
-
ASTM International. (2021). ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Retrieved from
-
Quraishi, M. A., et al. (2010). Heterocyclic amines as corrosion inhibitors for mild steel in formic acid. International Journal of Electrochemical Science. Retrieved from
Sources
Technical Guide: Biological Activity & Comparative Analysis of sec-Butyl-n-butyl-amine Enantiomers
The following is a comprehensive technical comparison guide for sec-butyl-n-butyl-amine (N-butyl-sec-butylamine) enantiomers. This guide focuses on their structural-activity relationships (SAR), comparative properties against established alternatives, and experimental protocols for their resolution and evaluation.
Executive Summary & Chemical Context[1][2][3][4][5][6]
sec-Butyl-n-butyl-amine (N-butyl-sec-butylamine) is an unsymmetrical secondary amine featuring a chiral center at the C2 position of the sec-butyl moiety. Unlike its primary amine parent, sec-butylamine (2-aminobutane)—a widely registered fungicide (e.g., Deccotane)—the N-butyl derivative represents a lipophilic modification often utilized as a chiral intermediate or a corrosion inhibitor precursor .[1]
This guide compares the biological potential and physicochemical profiles of its (R)- and (S)-enantiomers against the industry-standard sec-butylamine and the symmetrical di-sec-butylamine.
Key Comparative Metrics
| Feature | sec-Butyl-n-butyl-amine (Racemic) | (R)-Enantiomer | (S)-Enantiomer | sec-Butylamine (Reference) |
| CAS Number | 4444-67-1 | Theoretical/Niche | Theoretical/Niche | 13952-84-6 |
| Lipophilicity (LogP) | ~2.8 (Est.)[2] | ~2.8 | ~2.8 | 0.74 |
| Bioavailability | High (Lipophilic) | High | High | Moderate (Water Soluble) |
| Primary Utility | Intermediate, Surfactant | Chiral Synthon | Chiral Synthon | Fungicide (Post-harvest) |
| Steric Hindrance | Moderate | High Specificity | High Specificity | Low |
Comparative Biological Activity & SAR Analysis
While direct clinical data for N-butyl-sec-butylamine enantiomers is limited compared to the parent amine, their activity is inferred through Structure-Activity Relationship (SAR) principles established for chiral aliphatic amines.
Fungicidal & Antimicrobial Potential
The primary biological activity of 2-aminobutanes is the inhibition of fungal amino acid transport or ergosterol biosynthesis.
-
Mechanism: The sec-butylamine moiety mimics natural amino acids (e.g., L-isoleucine) or interferes with pyruvate oxidation.
-
Enantiomeric Effect:
-
(S)-Enantiomer: Historically, the (S)-isomers of branched amines often exhibit higher binding affinity to enzymatic pockets due to steric matching with L-amino acid transporters.
-
N-Alkylation Impact: The addition of the n-butyl chain significantly increases lipophilicity (LogP ~2.8 vs 0.7). This enhances membrane permeability but may reduce affinity for the specific hydrophilic transporters targeted by the parent sec-butylamine. Thus, N-butyl-sec-butylamine is likely less active as a systemic fungicide but more potent as a membrane-disrupting antimicrobial or surfactant.
-
Pharmacological Relevance (Chiral Building Blocks)
In drug development, these enantiomers serve as resolving agents or chiral synthons.
-
(R)-N-butyl-sec-butylamine: Often used to induce stereoselectivity in the synthesis of unsymmetrical ureas or thioureas.
-
(S)-N-butyl-sec-butylamine: Can serve as a chiral auxiliary in the formation of amides, influencing the folding of peptide-mimetics.
Experimental Protocols
Protocol A: Chemo-Enzymatic Resolution of Enantiomers
Since the pure enantiomers are not commodity chemicals, they must be resolved from the racemate. The following protocol uses Candida antarctica Lipase B (CAL-B) for kinetic resolution.
Objective: Isolate (R)-N-butyl-sec-butylamine and the (S)-amide.
Reagents:
-
Racemic N-butyl-sec-butylamine (10 mmol)
-
Ethyl Acetate (Acyl donor & Solvent)
-
Immobilized CAL-B (Novozym 435, 200 mg)
-
MTBE (Methyl tert-butyl ether)
Workflow:
-
Setup: Dissolve 10 mmol of racemate in 20 mL of MTBE. Add 20 mmol Ethyl Acetate.
-
Initiation: Add 200 mg CAL-B and incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via GC (Chiral Column, e.g., Cyclodex-B) every 2 hours.
-
Termination: Stop reaction at 50% conversion (theoretical max for kinetic resolution). Filter off the enzyme.
-
Separation:
-
The (S)-enantiomer is converted to the N-butyl-N-(sec-butyl)acetamide (Amide).
-
The (R)-enantiomer remains as the unreacted amine.
-
-
Purification: Partition between 1M HCl and Ethyl Acetate.
Protocol B: Fungicidal Efficacy Assay (In Vitro)
Objective: Compare the IC50 of the N-butyl derivative vs. the parent sec-butylamine against Penicillium digitatum.
-
Media Prep: Prepare Potato Dextrose Agar (PDA) plates.
-
Dosing: Dissolve amines in DMSO/Water (1:1). Add to molten agar to achieve final concentrations: 0, 10, 50, 100, 500, 1000 ppm.
-
Inoculation: Place a 5mm mycelial plug of P. digitatum in the center of each plate.
-
Incubation: Incubate at 25°C for 5 days.
-
Measurement: Measure colony diameter (mm).
-
Calculation: Calculate % Inhibition =
, where is control growth and is treated growth.
Visualizations
Kinetic Resolution Pathway
The following diagram illustrates the enzymatic separation of the enantiomers.
Figure 1: Kinetic resolution of N-butyl-sec-butylamine using Lipase B, yielding pure (R)-amine and (S)-amide.
Structural Activity Relationship (SAR) Logic
Figure 2: SAR comparison showing how N-alkylation shifts the mechanism from specific transporter uptake to general membrane interaction.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24874, sec-Butylamine. Retrieved from [Link]
-
Eckert, J. W., & Kolbezen, M. J. (1962). Control of Penicillium decay of citrus fruits with 2-aminobutane. Nature, 194, 888-889. (Foundational reference for sec-butylamine fungicidal activity).[1][5]
- Gotor, V., et al. (2005).Enzymatic resolution of amines and amino alcohols. Chemical Reviews. (General protocol basis for CAL-B resolution of secondary amines).
Sources
cost-benefit analysis of different sec-butyl-n-butyl-amine synthesis routes
An In-Depth Guide to the Synthesis of sec-Butyl-n-butyl-amine: A Cost-Benefit Analysis
Introduction
sec-Butyl-n-butyl-amine is a secondary amine with applications as a building block in the synthesis of specialty chemicals, agricultural products, and pharmaceutical intermediates. The selection of a synthetic route for such a molecule is a critical decision in both academic research and industrial manufacturing, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides a detailed comparison of the most common and viable synthesis routes to sec-butyl-n-butyl-amine, offering insights into the mechanistic principles, practical execution, and economic viability of each approach. We will delve into three primary methodologies: Reductive Amination, Direct N-Alkylation, and Catalytic Amination of Alcohols, providing the necessary data and protocols for researchers, scientists, and drug development professionals to make informed decisions.
Route 1: Reductive Amination
Reductive amination is a highly reliable and widely used method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For the synthesis of sec-butyl-n-butyl-amine, this involves the reaction of butanone (methyl ethyl ketone) with n-butylamine.[1]
Principle and Mechanism
The reaction proceeds in a one-pot fashion. First, n-butylamine attacks the carbonyl carbon of butanone, followed by dehydration to form a transient imine intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to yield the final secondary amine. A key advantage of this method is its high selectivity, which circumvents the common problem of over-alkylation seen in other methods.[2][3]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred choice for its mildness and selectivity; it does not readily reduce the starting ketone but is highly effective at reducing the protonated imine.[4] Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[2][3]
Caption: Workflow for Reductive Amination.
Experimental Protocol
Materials:
-
Butanone (Methyl Ethyl Ketone)
-
n-Butylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with dichloromethane (DCM), add butanone (1.0 eq) and n-butylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions. The reaction is exothermic; maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude amine by fractional distillation to obtain pure sec-butyl-n-butyl-amine.
Cost-Benefit Analysis
-
Benefits:
-
High Selectivity: The method effectively prevents the formation of tertiary amines, leading to a cleaner product profile and simplifying purification.[2]
-
Mild Conditions: The reaction can be performed at room temperature and atmospheric pressure, reducing energy costs and equipment requirements.
-
High Yields: This route typically provides good to excellent yields of the desired secondary amine.
-
Versatility: It is compatible with a wide range of functional groups.
-
-
Costs:
-
Reagent Cost: The primary drawback is the cost of the hydride reducing agent. Sodium triacetoxyborohydride is significantly more expensive than simpler reagents like sodium borohydride or the cost of hydrogen gas for catalytic methods.
-
Atom Economy: The use of a stoichiometric hydride reagent results in lower atom economy compared to catalytic methods.
-
Waste Generation: The workup generates stoichiometric amounts of borate salts and requires significant solvent volumes for extraction.
-
Route 2: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds via a nucleophilic substitution reaction. In this context, it involves reacting n-butylamine with a sec-butyl halide (e.g., 2-bromobutane) or, conversely, sec-butylamine with an n-butyl halide.
Principle and Mechanism
The reaction follows an SN2 mechanism where the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A significant and persistent challenge with this method is controlling the degree of alkylation.[2] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form an undesired tertiary amine. This can further react to form a quaternary ammonium salt.[5]
To favor the desired mono-alkylation, a large excess of the starting amine is typically used, which shifts the equilibrium towards the formation of the secondary amine.[2] The reaction also produces a hydrohalic acid (e.g., HBr) byproduct, which must be neutralized by a base or by a second equivalent of the starting amine.[2][6]
Caption: Challenges of over-alkylation in Direct N-Alkylation.
Experimental Protocol
Materials:
-
n-Butylamine
-
2-Bromobutane
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Ethanol
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
In a pressure-rated vessel, combine n-butylamine (3.0-5.0 eq) and a suitable solvent such as acetonitrile.
-
Add potassium carbonate (2.0 eq) as the base.
-
Add 2-bromobutane (1.0 eq) dropwise to the stirred mixture.
-
Seal the vessel and heat the reaction to 60-80°C for 12-48 hours. Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butylamine.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will be a mixture of secondary and tertiary amines. Purify by fractional distillation to isolate the sec-butyl-n-butyl-amine.
Cost-Benefit Analysis
-
Benefits:
-
Low Reagent Cost: The starting materials (amines, alkyl halides, and inorganic bases) are generally inexpensive and readily available.
-
Simple Concept: The reaction is mechanistically straightforward and does not require specialized catalysts or reagents.
-
-
Costs:
-
Poor Selectivity: The primary drawback is the formation of multiple alkylated products, which lowers the yield of the desired compound and necessitates difficult and costly purification.[2]
-
Low Atom Economy: Using a large excess of the starting amine to improve selectivity results in poor atom economy and significant waste.
-
Harsh Conditions: The reaction often requires elevated temperatures and extended reaction times.
-
Waste Generation: The process generates a significant amount of salt waste from the neutralization step.
-
Route 3: Catalytic Amination of Alcohols
This route represents a more modern and "green" approach to amine synthesis, commonly employed in industrial settings. It involves the direct reaction of an alcohol with an amine over a heterogeneous catalyst at elevated temperatures and pressures. To synthesize sec-butyl-n-butyl-amine, one would react sec-butanol with n-butylamine.
Principle and Mechanism
This reaction often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The heterogeneous catalyst, typically based on metals like copper, nickel, or ruthenium, first dehydrogenates the alcohol (sec-butanol) to the corresponding ketone (butanone) in situ.[7][8] This ketone then reacts with the amine (n-butylamine) to form the imine intermediate, as seen in reductive amination. Finally, the hydrogen that was "borrowed" by the catalyst is transferred back to the imine, reducing it to the final secondary amine product.[9] The only byproduct of this elegant process is water.
Caption: "Borrowing Hydrogen" mechanism in Catalytic Amination.
General Industrial Protocol
Materials & Equipment:
-
sec-Butanol
-
n-Butylamine
-
Heterogeneous Catalyst (e.g., Copper-Chromite, supported Nickel)
-
Hydrogen (for catalyst activation and process pressure)
-
High-pressure autoclave reactor
Procedure:
-
The catalyst is loaded into a fixed-bed reactor or a slurry-phase autoclave. It is typically reduced in a stream of hydrogen at elevated temperatures prior to use.
-
A mixture of sec-butanol and n-butylamine (often with an excess of the amine) is fed into the reactor.
-
The reaction is conducted at high temperatures (150-250°C) and pressures (0.3-1.5 MPa).[7][8]
-
The reaction mixture flows through the catalytic bed, and the product stream is cooled.
-
The product stream, containing the desired amine, unreacted starting materials, and water, is separated.
-
Unreacted starting materials are typically recycled back into the reactor feed.
-
The product is purified, usually by fractional distillation, to remove water and any minor byproducts.
Cost-Benefit Analysis
-
Benefits:
-
Excellent Atom Economy: The only byproduct is water, making this a highly efficient and environmentally friendly process.
-
Lower Raw Material Costs: Alcohols are generally cheaper and more sustainable starting materials than alkyl halides or expensive hydride reagents.
-
Scalability: The process is continuous and well-suited for large-scale industrial production.
-
Catalyst Reusability: Heterogeneous catalysts can be easily separated and reused for multiple cycles, reducing costs over time.
-
-
Costs:
-
High Capital Investment: This route requires specialized high-pressure reactors and associated infrastructure, representing a significant upfront cost.
-
High Energy Input: The high temperatures and pressures required for the reaction lead to high operational energy costs.
-
Catalyst Development: Finding the optimal catalyst for selectivity and longevity can require significant research and development effort.
-
Comparative Analysis Summary
| Feature | Reductive Amination | Direct N-Alkylation | Catalytic Amination of Alcohols |
| Starting Materials | Ketone, Amine | Amine, Alkyl Halide | Alcohol, Amine |
| Typical Yield | High (75-95%) | Low to Moderate (30-60%) | High (>90%) |
| Reaction Conditions | Mild (Room Temp, Atm. Pressure) | Moderate to Harsh (Elevated Temp) | Harsh (High Temp & Pressure) |
| Key Reagents | Hydride Reducing Agent | Inorganic/Organic Base | Heterogeneous Metal Catalyst |
| Primary Byproduct | Borate Salts | Halide Salts, Tertiary Amine | Water |
| Ease of Purification | Relatively Easy | Difficult | Moderate |
| Scalability | Excellent for Lab/Pilot Scale | Poor for Large Scale | Excellent for Industrial Scale |
| Relative Cost | Moderate (Reagent-driven) | Low (Raw Materials) | High (Capital), Low (Operational) |
| Environmental Impact | Moderate (Solvent/Reagent Waste) | Poor (Low Atom Economy, Salt Waste) | Excellent (High Atom Economy) |
Conclusion and Recommendations
The optimal synthesis route for sec-butyl-n-butyl-amine is highly dependent on the desired scale of production, available equipment, and cost considerations.
-
For laboratory-scale synthesis and applications requiring high purity, Reductive Amination is the superior choice. Its high selectivity minimizes the formation of byproducts, simplifying purification and ensuring a clean final product, despite the higher cost of the reducing agent.
-
Direct N-Alkylation may be considered for small-scale, exploratory work where cost is the primary driver and purification capabilities are robust. However, due to its poor selectivity and significant waste generation, it is generally not a preferred method for efficient synthesis.
-
For large-scale industrial production, Catalytic Amination of Alcohols is the most economically and environmentally sound strategy. While it requires a substantial initial investment in equipment, its high atom economy, use of cheaper raw materials, and continuous nature make it the most sustainable and cost-effective option in the long run.
Ultimately, the choice of synthesis pathway requires a careful evaluation of the trade-offs between reagent cost, capital investment, product purity, and environmental responsibility.
References
- Benchchem. Sec-butyl-n-butyl-amine | 4444-67-1.
- Benchchem. N-(sec-Butyl)-N-ethylamine|High-Quality Amine for Research.
- PrepChem.com. Synthesis of N-sec.butyl,N-sec.amylamine.
- Google Patents. CN104262165A - Preparation method of n-butylamine.
- Google Patents. CN102633648B - Preparation method of n-butylamine.
- PubChem - NIH. Sec-Butylamine | C4H11N | CID 24874.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- ResearchGate. N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a.
- RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(sec-Butyl)-N-ethylamine|High-Quality Amine for Research [benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CN104262165A - Preparation method of n-butylamine - Google Patents [patents.google.com]
- 8. CN102633648B - Preparation method of n-butylamine - Google Patents [patents.google.com]
- 9. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Configuration of sec-Butyl-n-butyl-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous determination of a molecule's absolute configuration is a critical, non-negotiable step. The spatial arrangement of atoms in a chiral molecule, such as sec-butyl-n-butyl-amine, dictates its interaction with biological systems, influencing its efficacy, pharmacology, and toxicology. This guide provides an in-depth comparison of established analytical techniques for confirming the absolute configuration of sec-butyl-n-butyl-amine enantiomers, offering insights into the causality behind experimental choices and providing supporting data to empower researchers in selecting the most appropriate methodology for their needs.
The Stereochemical Challenge: (R)- and (S)-sec-Butyl-n-butyl-amine
sec-Butyl-n-butyl-amine possesses a single stereocenter at the second carbon of the sec-butyl group, giving rise to two non-superimposable mirror images: (R)-sec-butyl-n-butyl-amine and (S)-sec-butyl-n-butyl-amine. While these enantiomers share identical physical properties in an achiral environment, their physiological effects can differ dramatically. Therefore, the ability to selectively synthesize and analytically confirm the absolute configuration of each enantiomer is paramount.
A Comparative Analysis of Key Methodologies
This guide will explore and compare the following powerful techniques for absolute configuration determination:
-
X-Ray Crystallography: The definitive, yet conditional, gold standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Leveraging chiral derivatizing agents for stereochemical assignment.
-
Vibrational Circular Dichroism (VCD): A powerful chiroptical tool for solution-state analysis.
-
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): Classical chiroptical methods providing valuable, albeit sometimes less definitive, information.
-
Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone for enantiomeric separation and potential configuration assignment.
Single-Crystal X-Ray Crystallography: The Unambiguous Answer
Single-crystal X-ray crystallography stands as the most reliable and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.
The Causality Behind the Experiment
The power of X-ray crystallography lies in its ability to directly visualize the molecule. For chiral molecules crystallizing in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute configuration.[3] The scattering of X-rays by electrons is slightly out of phase, and this effect is sensitive to the handedness of the crystal structure. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true absolute configuration can be established.[3]
Experimental Workflow
Figure 1: General workflow for absolute configuration determination by X-ray crystallography using diastereomeric salt formation.
Protocol for Diastereomeric Salt Crystallization
-
Salt Formation: React the racemic sec-butyl-n-butyl-amine with an enantiomerically pure chiral acid (e.g., (R)-mandelic acid or tartaric acid) in a suitable solvent to form diastereomeric salts.
-
Fractional Crystallization: Carefully and slowly crystallize the diastereomeric salt mixture from the solution. The two diastereomers will have different solubilities, allowing for the selective crystallization of one.
-
Crystal Selection: Select a high-quality single crystal of the less soluble diastereomer.
-
X-ray Diffraction: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Data Collection and Processing: Collect the diffraction data and process it to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: Solve the crystal structure to obtain the electron density map and refine the atomic positions. The known configuration of the chiral acid allows for the unambiguous assignment of the absolute configuration of the sec-butyl-n-butyl-amine.
Data Presentation
| Parameter | Value | Source |
| Crystal System | Orthorhombic | Hypothetical Data |
| Space Group | P2₁2₁2₁ | Hypothetical Data |
| Flack Parameter | 0.02(3) | [4] |
| Final R-factor | < 5% | Hypothetical Data |
Note: A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides high confidence in the assignment.[4]
Trustworthiness and Limitations
While providing an unequivocal answer, the primary limitation of X-ray crystallography is the requirement for a high-quality single crystal.[4] Many small molecules, including amines, can be oily liquids or difficult to crystallize. Co-crystallization with a suitable host molecule can sometimes overcome this challenge.[4]
NMR Spectroscopy: The Power of Chiral Derivatization (Mosher's Method)
NMR spectroscopy is a powerful tool for structure elucidation, and when combined with chiral derivatizing agents (CDAs), it becomes a robust method for determining absolute configuration.[] The most widely used CDA for amines and alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6][7][8][9]
The Causality Behind the Experiment
Mosher's method involves reacting the chiral amine with both enantiomers of Mosher's acid chloride, ((R)- and (S)-MTPA-Cl), to form a pair of diastereomeric amides.[6] These diastereomers are no longer mirror images and will have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the stereocenter in the two diastereomers, the absolute configuration of the amine can be deduced based on a well-established conformational model.[9]
Experimental Workflow
Figure 2: Workflow for determining absolute configuration using Mosher's method.
Protocol for Mosher's Amide Formation and Analysis
-
Amide Synthesis: In two separate NMR tubes, react a small amount of the enantiomerically enriched sec-butyl-n-butyl-amine with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅).
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.
-
Spectral Analysis: Identify the signals corresponding to the protons on the sec-butyl and n-butyl groups.
-
Chemical Shift Comparison: Calculate the difference in chemical shifts (Δδ = δS - δR) for each proton.
-
Configuration Assignment: Based on the established Mosher's model, if the protons on one side of the MTPA plane in the conformational model have positive Δδ values and those on the other side have negative Δδ values, the absolute configuration can be assigned.
Data Presentation
| Proton | δ for (R)-MTPA amide (ppm) | δ for (S)-MTPA amide (ppm) | Δδ (δS - δR) (ppm) |
| H-1' (CH₃ of sec-butyl) | 0.90 | 0.95 | +0.05 |
| H-2' (CH of sec-butyl) | 4.10 | 4.05 | -0.05 |
| H-3' (CH₂ of sec-butyl) | 1.50 | 1.58 | +0.08 |
| H-1 (CH₂ of n-butyl) | 3.20 | 3.15 | -0.05 |
Note: The sign of Δδ is dependent on the spatial arrangement of the substituents around the stereocenter relative to the phenyl group of the MTPA moiety.
Trustworthiness and Limitations
Mosher's method is a reliable and widely used technique that does not require crystallization.[6] However, a clear understanding of the conformational preferences of the MTPA amides is crucial for a correct assignment.[8] In some cases, overlapping signals or ambiguous conformational models can complicate the analysis.
Vibrational Circular Dichroism (VCD): A Solution-Phase Chiroptical Method
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] It is a powerful method for determining the absolute configuration of molecules in solution, making it particularly valuable for compounds that are difficult to crystallize.[11][12][13][14]
The Causality Behind the Experiment
The VCD spectrum of a molecule is exquisitely sensitive to its three-dimensional structure, including its absolute configuration. The process involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for one of the enantiomers. The theoretical spectrum is calculated using quantum chemistry methods, typically Density Functional Theory (DFT).[10] If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[10]
Experimental Workflow
Figure 3: Workflow for absolute configuration determination using VCD spectroscopy.
Protocol for VCD Analysis
-
Sample Preparation: Dissolve the enantiomerically pure sec-butyl-n-butyl-amine in a suitable deuterated solvent (e.g., CDCl₃).
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform a conformational search for the (R)- or (S)-enantiomer of sec-butyl-n-butyl-amine to identify the low-energy conformers.
-
DFT Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using DFT to predict the IR and VCD spectra.
-
Spectral Comparison: Compare the Boltzmann-averaged theoretical VCD spectrum with the experimental spectrum. A good visual agreement or a high similarity score confirms the absolute configuration.
Data Presentation
A visual comparison of the experimental and calculated VCD spectra is the most effective way to present the data. The spectra would show positive and negative peaks corresponding to different vibrational modes.
Trustworthiness and Limitations
VCD is a highly reliable method for absolute configuration determination in solution.[10] The accuracy of the result depends on the quality of the quantum mechanical calculations and the completeness of the conformational search.[13] For flexible molecules, accurately modeling the conformational landscape can be challenging.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
ORD measures the change in the angle of optical rotation as a function of the wavelength of light.[15][16] ECD, a related technique, measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. Both are chiroptical techniques that can provide information about the absolute configuration of a chiral molecule.[17][18]
The Causality Behind the Experiment
The shape of the ORD curve, particularly the sign of the Cotton effect (a characteristic change in optical rotation near an absorption band), can be correlated with the absolute configuration of the molecule.[19] Similarly, the sign of the peaks in an ECD spectrum can be related to the stereochemistry. These correlations are often based on empirical rules or comparison with structurally related compounds of known absolute configuration.
Protocol for ORD/ECD Analysis
-
Sample Preparation: Dissolve the enantiomerically pure sec-butyl-n-butyl-amine in a suitable solvent.
-
Spectral Acquisition: Measure the ORD or ECD spectrum over a range of wavelengths.
-
Data Analysis: Analyze the shape of the ORD curve or the signs of the ECD peaks.
-
Configuration Assignment: Compare the observed spectral features to empirical rules (e.g., the Octant Rule for ketones) or to the spectra of known compounds to assign the absolute configuration.
Data Presentation
| Technique | Observed Feature | Implied Configuration |
| ORD | Positive Cotton Effect at ~260 nm | (R) or (S) - dependent on chromophore |
| ECD | Positive peak at ~260 nm | (R) or (S) - dependent on chromophore |
Trustworthiness and Limitations
ORD and ECD are generally less definitive than X-ray crystallography, NMR (Mosher's method), or VCD for de novo absolute configuration determination, especially for molecules lacking a strong chromophore near the stereocenter. The empirical rules used for interpretation have exceptions, and the method often relies on the availability of closely related reference compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating the enantiomers of a racemic mixture.[20] While its primary application is to determine enantiomeric purity, it can also be used to assign absolute configuration under specific circumstances.
The Causality Behind the Experiment
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[21] This differential interaction leads to different retention times, allowing for their separation. The elution order of the enantiomers on a specific CSP can be consistent for a class of compounds.
Experimental Workflow
Figure 4: Workflow for absolute configuration assignment using chiral HPLC with authentic standards.
Protocol for Chiral HPLC Analysis
-
Method Development: Develop a chiral HPLC method that provides baseline separation of the (R)- and (S)-enantiomers of sec-butyl-n-butyl-amine. This involves selecting an appropriate CSP and mobile phase. Polysaccharide-based CSPs are often effective for separating chiral amines.[22]
-
Analysis of Racemate: Inject the racemic mixture to determine the retention times of the two enantiomers.
-
Analysis of Standards: Inject authentic samples of the (R)- and (S)-enantiomers (if available) to determine their individual retention times.
-
Configuration Assignment: By comparing the retention times, the absolute configuration of each peak in the racemate's chromatogram can be assigned.
Data Presentation
| Enantiomer | Retention Time (min) |
| (R)-sec-Butyl-n-butyl-amine | 10.2 |
| (S)-sec-Butyl-n-butyl-amine | 12.5 |
Trustworthiness and Limitations
The reliability of absolute configuration assignment by chiral HPLC is entirely dependent on the availability of authentic, enantiomerically pure standards.[20] Without these standards, one can only determine the enantiomeric ratio, not the absolute configuration of the eluting peaks. Derivatization with a chiral reagent can sometimes be employed to establish elution order based on known chromatographic behavior of similar diastereomers.[23][24]
Conclusion: A Multi-faceted Approach to Stereochemical Confirmation
The determination of the absolute configuration of sec-butyl-n-butyl-amine enantiomers is a critical task that can be approached using several powerful analytical techniques. The choice of method depends on factors such as the physical state of the sample, the availability of instrumentation and standards, and the desired level of certainty.
-
X-ray crystallography provides the most definitive answer but is contingent on obtaining high-quality single crystals.
-
NMR spectroscopy using Mosher's method is a robust and reliable solution-phase technique that does not require crystallization.
-
Vibrational Circular Dichroism is a powerful and increasingly popular method for determining absolute configuration in solution, especially for challenging molecules.
-
ORD and ECD are classical chiroptical methods that can provide valuable information but are often less definitive than modern techniques.
-
Chiral HPLC is indispensable for determining enantiomeric purity and can be used for absolute configuration assignment if authentic standards are available.
For drug development professionals and researchers, a comprehensive approach that combines a primary method for absolute configuration determination (such as X-ray crystallography or VCD) with a robust method for assessing enantiomeric purity (chiral HPLC) is often the most prudent strategy to ensure the stereochemical integrity of their chiral compounds.
References
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Co-crystallization for the absolute configuration of small molecules. Angewandte Chemie International Edition, 59(37), 15875-15879.
-
A convenient method for the determination of the absolute configuration of chiral amines. The Journal of Organic Chemistry, 68(8), 3287-3290.
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 336.
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 114-117.
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What Is Small Molecule Crystal Structure Analysis? Rigaku.
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate.
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MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 63(23), 8042-8044.
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A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry, 68(8), 3287-3290.
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1141, 133-146.
-
Determination Techniques for Absolute Configuration of Chiral Compound. BOC Sciences.
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.
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Small molecule crystallography. Excillum.
-
Absolute Configuration. MIT Department of Chemistry.
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
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Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(19), 6586-6596.
-
Optically active amines. XI. Optical rotatory dispersion and circular dichroism observations on .alpha.- and .beta.-phenylalkylamine hydrochlorides. Journal of the American Chemical Society, 90(7), 1914-1920.
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(4), 22-25.
-
Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 60(4), 17979-17985.
-
Optically Active Amines. II. The Optical Rotatory Dispersion Curves of the N-Benzylidene and Substituted N-Benzylidene Derivatives of Some Open-Chain Primary Amines. The Journal of Organic Chemistry, 29(8), 2244-2249.
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 26.
-
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 681-696.
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Optical rotatory dispersion. Wikipedia.
-
sec-Butylamine. Wikipedia.
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To study the Optical Rotatory Dispersion (ORD) of some chiral substances. (Theory). Amrita Virtual Lab.
-
OPTICAL ROTATORY DISPERSION (ORD). SlideShare.
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Sec-butyl-n-butyl-amine. Benchchem.
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(3), 443-449.
-
Butyl sec.-butyl amine. Cheméo.
-
sec-Butylamine. NIST WebBook.
-
(R)-(-)-sec-Butylamine 99. Sigma-Aldrich.
-
Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. ResearchGate.
-
Racemic Mixtures Separation Of Enantiomers. Jack Westin.
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 235-244.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sec-butyl-n-butyl-amine
As researchers and scientists, our work with reactive chemical intermediates like sec-butyl-n-butyl-amine is fundamental to innovation. However, the inherent reactivity of such compounds demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the understanding to not just follow protocols, but to internalize the principles of chemical safety, ensuring every procedure is a self-validating system of protection.
A note on the data: Sec-butyl-n-butyl-amine is a secondary amine. While specific safety data for this exact compound is limited, its hazard profile can be reliably extrapolated from closely related and well-documented primary amines, such as sec-butylamine and n-butylamine. This guide synthesizes data from these surrogates to establish a comprehensive safety protocol.
Part 1: The 'Why' Behind the 'What' - A Hazard-Centric Assessment
Effective PPE selection is not about a one-size-fits-all solution; it's a direct response to a chemical's specific threats. Sec-butyl-n-butyl-amine, like its chemical relatives, presents a three-fold hazard profile: it is highly flammable, corrosive to tissue, and toxic upon exposure.[1][2][3] Understanding the causality between these properties and the required PPE is the first step toward building a culture of safety.
| Hazard Category | Specific Risk | Implication for Safe Handling |
| Flammability | Highly flammable liquid and vapor with a very low flash point (approx. -19°C for sec-butylamine).[1][4] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][5] | All operations must be conducted away from ignition sources (open flames, hot plates, sparks).[3][6] Equipment must be properly grounded to prevent static discharge.[1][6] Use only non-sparking tools.[1][6] |
| Corrosivity | Causes severe skin burns and serious eye damage upon contact.[1][2][6] The alkaline nature (pH of 13 for a 100 g/L solution of sec-butylamine) saponifies fats, leading to deep tissue damage.[1] | Direct contact with skin and eyes must be prevented at all times through robust barrier protection (gloves, lab coat, goggles, face shield). An eyewash station and safety shower must be immediately accessible.[7] |
| Toxicity | Toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] May cause respiratory irritation.[3][6] Inhalation of vapors can lead to symptoms like headache, dizziness, and nausea.[1][8] | Engineering controls, specifically a certified chemical fume hood, are the primary means of preventing inhalation exposure.[1] In their absence or during emergencies, appropriate respiratory protection is mandatory. |
Part 2: The Core Ensemble - Selecting Your Primary Protective Gear
The foundation of your safety rests on the correct selection and use of primary PPE. This is your non-negotiable barrier against the hazards outlined above.
The First Line of Defense: Engineering Controls
Before any PPE is donned, the primary control measure must be in place. All handling of sec-butyl-n-butyl-amine, including weighing, transferring, and use in reactions, must occur within a properly functioning and certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure to its toxic and irritating vapors.
Hand and Arm Protection: Beyond the Latex Glove
The corrosive nature of this amine requires careful selection of glove material. Standard latex gloves are not sufficient. The choice of glove should be based on chemical compatibility data that ensures adequate protection against breakthrough.
| Glove Material | Performance Against Amines | Recommendation |
| Butyl Rubber | Very Good: Excellent resistance to corrosive bases, ketones, and esters.[9] | Recommended for prolonged contact or immersion. |
| Neoprene Rubber | Good: Offers good resistance to a range of chemicals including acids, bases, and alcohols.[9] | Recommended for general handling and splash protection. |
| Nitrile Rubber | Good to Fair: Provides good splash protection but may have a shorter breakthrough time than Butyl or Neoprene.[9][10] | Suitable for incidental contact only. Must be changed immediately upon contamination.[10] |
| Natural Rubber (Latex) | Poor: Not recommended for use with many organic chemicals and corrosive materials.[9] | Avoid. |
Protocol for Glove Use:
-
Inspect: Always check gloves for tears or punctures before use.[10]
-
Double Gloving: For tasks with a higher risk of splashing, consider wearing two pairs of nitrile or a nitrile/neoprene combination.
-
Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of contaminated gloves as hazardous waste. Never reuse disposable gloves.[10]
Eye and Face Protection: A Multi-Tiered Approach
Given the severe eye damage this chemical can cause, eye protection is mandatory. The level of protection must match the risk of the operation.[2][3]
-
Minimum Requirement (All Operations): ANSI Z87.1-rated safety glasses with side shields.
-
Splash Hazard (Transferring liquids, reactions): Chemical splash goggles are required. They form a seal around the eyes, offering superior protection from splashes.
-
High Splash/Pressure Hazard (Large volumes, reactions under pressure): A full-face shield worn over chemical splash goggles is essential to protect the entire face.[1][4][6]
Body Protection: Shielding from Spills and Splashes
A standard cotton lab coat is insufficient. A flame-resistant lab coat made of a material like Nomex should be worn. For operations involving significant quantities (>1L), supplement your lab coat with a chemical-resistant apron made of butyl or neoprene rubber.
Part 3: Respiratory Protection - A Risk-Based Approach
While a fume hood is the primary control, certain situations may require respiratory protection. These include large-scale spills, cleaning equipment outside of a hood, or a failure of the primary engineering controls. The selection of a respirator must be based on the concentration of the airborne contaminant. The following table, based on NIOSH recommendations for n-butylamine, provides an authoritative guide.[7]
| Concentration (ppm) | Required Respirator Type (Assigned Protection Factor, APF) |
| Up to 50 ppm | - Any chemical cartridge respirator with organic vapor cartridges. (APF = 10) - Any supplied-air respirator (SAR). (APF = 10) |
| Up to 125 ppm | - Any powered, air-purifying respirator (PAPR) with organic vapor cartridges. (APF = 25) - Any continuous-flow SAR. (APF = 25) |
| Up to 250 ppm | - Any air-purifying, full-facepiece respirator with organic vapor cartridges. (APF = 50) - Any PAPR with a tight-fitting facepiece and organic vapor cartridges. (APF = 50) |
| Emergency or Unknown | - Any self-contained breathing apparatus (SCBA) with a full facepiece, operated in a pressure-demand mode. (APF = 10,000) |
Important: All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, including medical clearance, fit testing, and training.
Part 4: Procedural Guidance - PPE in Action
Theoretical knowledge must be translated into flawless execution. The following workflow illustrates the decision-making process for PPE selection based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE levels.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on a flame-resistant lab coat and a chemical-resistant apron if required.
-
Perform hand hygiene.
-
Don respiratory protection if required by your risk assessment. Ensure a proper seal check.
-
Put on chemical splash goggles and a face shield if needed.
-
Inspect and don the first pair of gloves. If double-gloving, don the second pair over the first. Ensure the outer glove cuff goes over the sleeve of the lab coat.
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove the chemical apron (if used).
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles from the back to the front.
-
Remove the lab coat, turning it inside out as you roll it down your arms.
-
Remove the inner pair of gloves.
-
Remove respirator (if used).
-
Perform thorough hand hygiene with soap and water.
-
Part 5: Emergency, Decontamination, and Disposal
Spill Response
In the event of a spill, evacuate non-essential personnel and remove all ignition sources.[2] The PPE required for cleanup depends on the spill size. For small spills inside a fume hood, enhanced PPE may be sufficient. For large spills, full emergency PPE, including respiratory protection, is required.[3] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[1][3]
Exposure and Decontamination
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[1][6] Flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention for any exposure.
Disposal of Contaminated PPE
All disposable PPE that has been contaminated with sec-butyl-n-butyl-amine must be considered hazardous waste. Place it in a designated, sealed hazardous waste container.[1][6] Do not discard it in the regular trash. Consult your institution's environmental health and safety office for specific disposal procedures.[2]
References
-
Loba Chemie. (2024, February 28). Safety Data Sheet: n-BUTYLAMINE AR. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: n-Butylamine. [Link]
-
Chemos GmbH & Co.KG. (2019, January 31). Safety Data Sheet: n-Butylamine. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24874, Sec-Butylamine. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8007, Butylamine. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
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INCHEM. (n.d.). Butylamine, sec- (WHO Pesticide Residues Series 5). [Link]
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Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. [Link]
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Centers for Disease Control and Prevention (CDC). (1994, August 15). n-BUTYLAMINE: METHOD 2012. [Link]
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Office of Environment, Health & Safety, University of California, Berkeley. (n.d.). Glove Selection Guide. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements. [Link]
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Zoro. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). [Link]
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EHSLeaders. (2024, April 8). Back to Basics: OSHA's PPE Requirements. [Link]
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BusinessGuide360. (2025, June 7). What Are OSHA's Requirements For Personal Protective Equipment (PPE)?. [Link]
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- 6. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
